molecular formula C10H9N B186535 2-Phenyl-1H-pyrrole CAS No. 3042-22-6

2-Phenyl-1H-pyrrole

Cat. No.: B186535
CAS No.: 3042-22-6
M. Wt: 143.18 g/mol
InChI Key: IRTLROCMFSDSNF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole (CAS 3042-22-6) is a privileged aromatic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the design of novel bioactive molecules. Recent scientific investigations have identified the this compound-3-carboxamide framework as a new and promising template for developing potent inverse agonists of the serotonin 5-HT6 receptor (5-HT6R) . Inverse agonists of this receptor represent a pioneering therapeutic strategy for addressing cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease, by not only blocking receptor activation but also suppressing its basal constitutive activity . Researchers are leveraging this scaffold to create compounds that show high selectivity, metabolic stability, and brain penetrance, with demonstrated efficacy in reversing scopolamine-induced memory decline in preclinical models . Beyond its central role in neuroscience research, this compound is a valuable precursor in synthetic chemistry. It is a key intermediate in developing novel synthetic routes, such as the preparation of N-Cbz-protected derivatives like benzyl this compound-1-carboxylate, which are important for further chemical functionalization . The compound's structure, featuring a phenyl substituent on the pyrrole ring, makes it a useful core structure for creating more complex molecular architectures. Please note: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrrole
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InChI

InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
Source PubChem
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InChI Key

IRTLROCMFSDSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9N
Source PubChem
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DSSTOX Substance ID

DTXSID40184510
Record name 1H-Pyrrole, 2-phenyl- (9CI)
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Molecular Weight

143.18 g/mol
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CAS No.

3042-22-6
Record name 2-Phenylpyrrole
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Record name 1H-Pyrrole, 2-phenyl-
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-1H-pyrrole via the Paal-Knorr Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Paal-Knorr synthesis remains a cornerstone methodology for the construction of substituted pyrroles, a key heterocyclic motif in numerous natural products and pharmaceutical agents.[1] This technical guide provides an in-depth overview of the synthesis of 2-Phenyl-1H-pyrrole using this classical reaction. It covers the underlying mechanism, detailed experimental protocols for the synthesis of the requisite 1,4-dicarbonyl precursor and the target compound, a comparative analysis of various catalytic systems, and spectral data for product characterization. The information is tailored for researchers and professionals in organic synthesis and drug development, aiming to provide a practical and comprehensive resource for laboratory application.

Introduction

The pyrrole ring is an electron-rich five-membered nitrogen heterocycle that forms the core of many biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals.[2] The Paal-Knorr reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a highly reliable and versatile method for synthesizing substituted pyrroles.[1][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole.[4] Its enduring utility is due to its operational simplicity, the accessibility of starting materials, and generally good yields.[5] This guide focuses specifically on the synthesis of this compound, a valuable scaffold for further functionalization in medicinal chemistry.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study.[1] The currently accepted pathway involves the initial nucleophilic attack of the amine (in this case, ammonia) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1] This ring-closing step is often the rate-determining step of the reaction.[6] Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.[6][7] Computational studies have confirmed that this hemiaminal cyclization pathway is energetically more favorable than an alternative involving an enamine intermediate.[2][7]

Paal_Knorr_Mechanism Figure 1: Reaction mechanism of the Paal-Knorr pyrrole synthesis. cluster_0 Diketone 1,4-Diketone ProtonatedDiketone Protonated Diketone Diketone->ProtonatedDiketone + H+ Ammonia Ammonia (NH3) Hemiaminal Hemiaminal ProtonatedDiketone->Hemiaminal + NH3 CyclicIntermediate Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) Hemiaminal->CyclicIntermediate Intramolecular Attack Dihydropyrrole Dihydropyrrole Intermediate CyclicIntermediate->Dihydropyrrole - H2O Pyrrole Pyrrole Product Dihydropyrrole->Pyrrole - H2O, - H+

Figure 1: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

The synthesis of this compound is a two-stage process: first, the preparation of the 1-phenyl-1,4-butanedione precursor, followed by the cyclocondensation reaction.

Synthesis of 1-Phenyl-1,4-butanedione

The 1,4-dicarbonyl precursor is a critical starting material that is not always readily available. While various methods exist for the synthesis of 1,4-diketones, a common approach involves the Stetter reaction or modifications of Friedel-Crafts acylation. For the purpose of this guide, we present a conceptual protocol based on established principles.

Objective: To synthesize the 1,4-dicarbonyl precursor required for the target pyrrole.

Materials:

  • Benzoylacetone (1-Phenyl-1,3-butanedione)

  • A suitable C1 electrophile (e.g., formaldehyde equivalent)

  • Base catalyst (e.g., sodium ethoxide)

  • Solvent (e.g., Ethanol)

  • Acid for workup (e.g., dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve benzoylacetone in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide.

  • Introduce the C1 electrophile and allow the reaction to proceed at room temperature or with gentle heating.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute aqueous HCl.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1,4-butanedione.

Synthesis of this compound

This protocol is adapted from general Paal-Knorr procedures.[5][8]

Objective: To synthesize this compound from 1-phenyl-1,4-butanedione and an ammonia source.

Materials:

  • 1-Phenyl-1,4-butanedione

  • Ammonium acetate or Ammonium hydroxide[1]

  • Glacial acetic acid (as catalyst and solvent)[3][4]

  • Toluene or Ethanol (optional co-solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-1,4-butanedione (1.0 eq).

  • Add a significant excess of ammonium acetate (e.g., 5-10 eq) and glacial acetic acid to serve as the solvent and catalyst.[6]

  • Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow Figure 2: General experimental workflow for the synthesis. Reactants 1. Reactant Mixing Reaction 2. Reaction (Reflux) Reactants->Reaction Workup 3. Work-up (Neutralization & Extraction) Reaction->Workup Purification 4. Purification (Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for the synthesis.

Data Presentation

Comparative Catalyst Performance

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. While the classical approach uses weak Brønsted acids, a wide array of catalysts has been developed to improve yields, shorten reaction times, and enable milder conditions.[2]

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis

Catalyst Substrates Product Conditions Yield (%) Time Reference
Acetic Acid 2,5-Hexanedione, Aniline 2,5-Dimethyl-1-phenylpyrrole Reflux >60% 15-30 min [2][9]
p-Toluenesulfonic acid (p-TsOH) 1,4-Diketones, Amines N-Substituted Pyrroles Reflux High 4-24 h [3]
Silica Sulfuric Acid (SiO₂-OSO₃H) 2,5-Hexanedione, Aniline 2,5-Dimethyl-1-phenylpyrrole Solvent-free, RT 98% 3 min [2]
Iron(III) Chloride (FeCl₃) 2,5-Dimethoxytetrahydrofuran, Amines N-Substituted Pyrroles Water, RT Good to Excellent - [10]
Scandium(III) Triflate (Sc(OTf)₃) 2,5-Hexanedione, Various Amines N-Substituted Pyrroles Solvent-free, 60°C 89-98% 10-30 min [11]
Bismuth(III) Chloride / SiO₂ 2,5-Hexanedione, Primary Amines N-Substituted Pyrroles - High - [2]

| Bismuth(III) Nitrate | 2,5-Hexanedione, Multicyclic Amines | N-Substituted Pyrroles | - | Excellent | - |[12] |

Note: The data presented are for representative Paal-Knorr reactions and illustrate the efficacy of different catalysts; specific results for this compound may vary.

Characterization Data for this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Physicochemical and Spectral Data for this compound

Property Value Reference
CAS Number 3042-22-6 [13][14]
Molecular Formula C₁₀H₉N [13][14]
Molecular Weight 143.19 g/mol [13][14]
IUPAC Name This compound [14]
¹H NMR Spectral data available from databases like NMRShiftDB. [14]
¹³C NMR Spectral data available from databases like SpectraBase. [14]

| Mass Spectrum (EI) | Major m/z peaks: 143 (M+), 116, 115. |[14][15] |

Conclusion

The Paal-Knorr synthesis is a robust and highly efficient method for preparing this compound from 1-phenyl-1,4-butanedione. The reaction proceeds through a well-understood mechanism involving hemiaminal formation and subsequent cyclodehydration.[1][7] While classical conditions using acetic acid are effective, modern advancements in catalysis, including the use of solid acids and Lewis acids, offer significant improvements in terms of reaction time, yield, and environmental impact.[2][11] This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important heterocyclic building block.

References

Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic compound 2-Phenyl-1H-pyrrole, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation.

This technical guide details the spectroscopic characterization of this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections provide a thorough examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal characteristic signals corresponding to the protons and carbon atoms in its distinct chemical environments.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals for the pyrrole ring protons, the phenyl ring protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.35t~2.5
H-4~6.71t~2.5
H-5~6.90t~2.5
Phenyl (ortho)~7.50m
Phenyl (meta, para)~7.30m
N-H~8.40br s

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C-3~106.5
C-4~110.0
C-5~119.0
C-2~132.0
Phenyl (ipso)~133.5
Phenyl (ortho)~125.0
Phenyl (meta)~129.0
Phenyl (para)~127.0
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is determined by the solubility of the compound and should not have signals that overlap with the analyte's resonances.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings, and C=C and C-N bonds of the pyrrole ring.

FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H stretch
~3100-3000MediumAromatic C-H stretch (phenyl and pyrrole)
~1600-1450Medium-StrongC=C stretching (phenyl and pyrrole rings)
~1400-1000Medium-StrongIn-plane C-H bending, C-N stretching
~750-700StrongOut-of-plane C-H bending (monosubstituted benzene)
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
116~30[M - HCN]⁺
115~90[M - H - HCN]⁺ or [C₉H₇]⁺
89~20[C₇H₅]⁺
77~15[C₆H₅]⁺ (Phenyl cation)
63~15[C₅H₃]⁺
51~20[C₄H₃]⁺
Experimental Protocol for Mass Spectrometry

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

Visualizations

To further elucidate the structural characterization process and the relationships between the spectroscopic data, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR KBr pellet preparation MS MS Sample->MS Dilution in volatile solvent Structure Structure NMR->Structure Chemical Shifts & Coupling Constants IR->Structure Functional Group Identification MS->Structure Molecular Weight & Fragmentation Pattern

Caption: General workflow for the spectroscopic characterization of this compound.

Mass_Fragmentation M [C₁₀H₉N]⁺˙ m/z = 143 F1 [C₉H₇N]⁺˙ m/z = 116 M->F1 - HCN F2 [C₉H₇]⁺ m/z = 115 M->F2 - H - HCN F3 [C₇H₅]⁺ m/z = 89 F2->F3 - C₂H₂ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - C₃H₂

Caption: Proposed mass fragmentation pathway of this compound.

The Genesis of a Privileged Scaffold: An In-depth Guide to the Discovery and History of 2-Phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of 2-Phenyl-1H-pyrrole, a cornerstone heterocyclic scaffold in modern medicinal chemistry. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a deep dive into the historical context, key synthetic methodologies, and the burgeoning therapeutic applications of this important molecule.

Introduction: The Rise of a Versatile Heterocycle

The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic compounds of profound biological importance.[1] Its journey from a constituent of coal tar, first identified by F. F. Runge in 1834, to a "privileged scaffold" in drug discovery is a testament to its versatile chemical reactivity and therapeutic potential.[2] Within this esteemed class of compounds, this compound has emerged as a particularly valuable building block, forming the core of numerous agents targeting a range of diseases. This guide elucidates the history of its discovery, outlines the seminal synthetic routes to its creation, and explores its modern applications, with a focus on its role in the development of novel therapeutics.

Historical Context: The Paal-Knorr Synthesis and the Dawn of Phenylpyrroles

While the parent pyrrole was discovered in the 1830s, the era of systematic pyrrole synthesis began in the mid-1880s. In 1884 and 1885, German chemists Carl Paal and Ludwig Knorr independently reported a groundbreaking method for the synthesis of pyrroles from 1,4-dicarbonyl compounds.[3][4][5] This reaction, now famously known as the Paal-Knorr synthesis, became the most prominent and widely applied method for preparing pyrrole and its derivatives due to its simplicity and efficiency.[2][6]

The habilitation thesis of Ludwig Knorr in 1885, titled "On the formation of carbon-nitrogen rings through the action of amine and hydrazine bases on acetoacetate and its derivatives," further solidified the foundation of modern heterocyclic chemistry.[7][8] Although the precise first synthesis of this compound is not definitively documented in a single landmark paper, its creation is a direct and logical extension of the Paal-Knorr methodology, utilizing a 1-phenyl-substituted 1,4-dicarbonyl precursor. The late 19th century, therefore, marks the genesis of accessible synthetic routes to aryl-substituted pyrroles, including the 2-phenyl variant.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug design. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3042-22-6[9][10]
Molecular Formula C₁₀H₉N[9][10]
Molecular Weight 143.19 g/mol [9][10]
Appearance Solid[11]
Melting Point 127-129 °C[12]
Boiling Point 302.4 °C at 760 mmHg[10]
Density 1.076 g/cm³[10]
Flash Point 124.6 °C[10]
logP (Octanol/Water) 2.6817[ChemScene]
Topological Polar Surface Area (TPSA) 15.79 Ų[ChemScene]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsReference
¹H NMR (in CDCl₃) δ ~6.3 ppm (t, 1H, H4), ~6.7 ppm (t, 1H, H3), ~7.0 ppm (m, 1H, H5), ~7.2-7.5 ppm (m, 5H, Ar-H), ~8.2 ppm (br s, 1H, NH)[13] (similar to 1-phenylpyrrole)
¹³C NMR (in CDCl₃) C2: ~131 ppm, C3: ~109 ppm, C4: ~106 ppm, C5: ~110 ppm, Phenyl C1': ~133 ppm, Phenyl C2'/C6': ~125 ppm, Phenyl C3'/C5': ~128 ppm, Phenyl C4': ~127 ppm[12]
IR (KBr Pellet) N-H stretch: ~3400-3450 cm⁻¹, C-H (aromatic) stretch: ~3000-3100 cm⁻¹, C=C (aromatic) stretch: ~1500-1600 cm⁻¹, C-N stretch: ~1200-1300 cm⁻¹[14] (representative values)
Mass Spectrometry (EI) m/z: 143 (M⁺), 115, 89[15]

Key Synthetic Methodologies and Experimental Protocols

The Paal-Knorr synthesis remains the most direct and historically significant method for the preparation of this compound. This section details the mechanism and a representative experimental protocol.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[16] For the synthesis of this compound, the required precursor is a 1-phenyl-1,4-dicarbonyl compound, which is reacted with a source of ammonia. The reaction is typically catalyzed by acid.[17]

The mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring.[17]

Paal_Knorr_Workflow start Starting Materials: 1-Phenyl-1,4-dicarbonyl + Ammonia Source reaction Reaction Vessel (Acid Catalyst, Solvent) start->reaction 1. Combine heating Heating (Reflux) reaction->heating 2. Heat workup Aqueous Workup & Extraction heating->workup 3. Cool & Isolate purification Purification (e.g., Recrystallization, Chromatography) workup->purification 4. Purify product This compound purification->product 5. Characterize

Caption: General experimental workflow for the Paal-Knorr synthesis.
Representative Experimental Protocol (Adapted from Paal-Knorr Synthesis)

This protocol is adapted from established Paal-Knorr procedures for similar substituted pyrroles.[18]

Objective: To synthesize this compound.

Materials:

  • 1-Phenyl-1,4-butanedione

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-butanedione (1 equivalent) in ethanol.

  • Add an excess of ammonium acetate (e.g., 3-5 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Yield: Yields for Paal-Knorr syntheses can vary widely depending on the specific substrates and conditions, but are often reported in the range of 60-95%.[19][20]

Modern Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of agents targeting the central nervous system. A prime example is its use as a template for designing inverse agonists of the serotonin 5-HT₆ receptor.[21]

5-HT₆ Receptor Inverse Agonism

The 5-HT₆ receptor is a promising target for treating cognitive deficits in neurological and psychiatric disorders.[21] Unlike neutral antagonists which simply block the receptor, inverse agonists can suppress the receptor's basal, constitutive activity. Derivatives of this compound-3-carboxamide have been identified as potent and selective 5-HT₆ receptor inverse agonists.[21] These compounds have been shown to modulate key signaling pathways, including the Gs-adenylyl cyclase and Cdk5 pathways, and have demonstrated pro-cognitive effects in preclinical models.[21]

HT6_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_cdk5 Cdk5 Pathway receptor 5-HT6 Receptor gs Gs Protein receptor->gs Activates cdk5 Cdk5 Signaling receptor->cdk5 Constitutive Activity agonist Serotonin (Agonist) agonist->receptor inverse_agonist This compound Derivative (Inverse Agonist) inverse_agonist->receptor ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates neurite Neurite Outgrowth cdk5->neurite

Caption: 5-HT6 receptor signaling and modulation by this compound derivatives.

Conclusion

From its theoretical conception in the late 19th century following the advent of the Paal-Knorr synthesis, this compound has evolved into a molecule of significant importance. Its straightforward synthesis, coupled with its favorable physicochemical properties, has made it a valuable scaffold in organic chemistry. In recent decades, its role in medicinal chemistry has been particularly prominent, providing a foundation for the development of novel therapeutics aimed at complex neurological disorders. The continued exploration of this "privileged" structure promises to yield further innovations in drug discovery and materials science.

References

An In-Depth Technical Guide to 2-Phenyl-1H-pyrrole Derivatives: Core Structures, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1H-pyrrole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the core structures, diverse biological activities, and key experimental methodologies associated with this compound derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Core Structures and Synthesis

The fundamental structure of the this compound core consists of a pyrrole ring substituted with a phenyl group at the 2-position. This basic scaffold can be further functionalized at various positions on both the pyrrole and phenyl rings, leading to a diverse array of derivatives with distinct physicochemical and biological properties.

Several synthetic strategies have been developed for the construction of the this compound core and its derivatives. The most common and versatile methods include the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a classic method for the synthesis of a substituted this compound derivative.

Materials:

  • Aniline

  • 2,5-Hexanedione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

Experimental Protocol: Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles.

Materials:

  • Appropriate α,β-unsaturated ketone (Michael acceptor)

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium Hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Argon atmosphere

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Mix the α,β-unsaturated ketone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

  • Add the reactant mixture dropwise to a suspension of NaH (50 mg) in Et₂O (20 mL) at room temperature under an argon atmosphere with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction is worked up to isolate the 3,4-disubstituted pyrrole derivative.[2]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1. Kinase Inhibition (EGFR and VEGFR):

Certain pyrrole derivatives act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By binding to these receptors, the derivatives can block downstream signaling pathways that are crucial for tumor growth and the formation of new blood vessels that supply the tumor.[3]

2. Tubulin Polymerization Inhibition:

Some 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data on Anticancer Activity:

Compound ClassTargetCancer Cell Line(s)IC50 (µM)Reference
Pyrrolo[3,2-c]quinolines-MCF-7, HeLaLow micromolar[5]
Pyrrole derivatives (MI-1, D1)EGFR, VEGFRMalignant cellsConcentration-dependent apoptosis[3]
3-Aroyl-1-arylpyrroles (22, 27)Tubulin PolymerizationNCI-ADR-RES, Messa/Dx5MDR, D283Nanomolar range[4]
3-Phenylacetyl-4-(4-methylthiophenyl)-1H-pyrroles-MGC80-3~10[6]

Signaling Pathway: EGFR/VEGFR Inhibition

EGFR_VEGFR_Inhibition Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->Receptor Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR/VEGFR signaling inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom sterile microplates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • The next day, treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value of the compound.[7][8][9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution

  • Glycerol

  • This compound derivative stock solution

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.

  • Pipette the test compound at various concentrations into the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a 37°C microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes to monitor the increase in turbidity, which corresponds to microtubule formation.[3][10][11]

Anti-inflammatory Activity

Certain 1,5-diarylpyrrole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[12] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data on Anti-inflammatory Activity:

Compound ClassTargetAssayIC50 (µM)Reference
1,5-Diarylpyrrole derivativesCOX-2In vitro COX-2 inhibitionVaries by derivative[13]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->COX2 Inhibition Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a method to screen for COX-2 inhibitors.

Materials:

  • Recombinant human COX-2 enzyme

  • Reaction Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • This compound derivative stock solution

  • Stannous Chloride (SnCl₂) solution

  • ELISA kit for PGF₂α quantification

Procedure:

  • In a reaction tube or well, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound (inhibitor) at various concentrations. For the control (100% initial activity), add the vehicle.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for a precise duration (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding SnCl₂ solution, which reduces the PGH₂ product to PGF₂α.

  • Quantify the amount of PGF₂α produced using an ELISA.

  • Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.[6]

Antimicrobial Activity

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. The specific mechanisms of action are still under investigation but are thought to involve disruption of essential cellular processes in the microorganisms.

Quantitative Data on Antimicrobial Activity:

Compound ClassOrganism(s)ActivityReference
Pyrrole derivativesE. coli, S. aureus, A. niger, C. albicansVaries, some show potent activity[8]
2-Aminopyrrole-3-carbonitriles and derivativesGram-positive and Gram-negative bacteria, fungiSome compounds showed potent activity[1]
1,2,3,4-Tetrasubstituted pyrrolesS. aureus, B. cereusSome compounds showed promising activity[14]
5-HT₆ Receptor Inverse Agonism

A notable application of this compound derivatives is in the development of inverse agonists for the serotonin 6 (5-HT₆) receptor.[15] These compounds have shown potential for treating cognitive deficits. Inverse agonists not only block the receptor but also reduce its basal, constitutive activity. The this compound-3-carboxamide scaffold has been identified as a promising template for designing such agents.[15] These compounds have been shown to modulate the Gs and Cdk5 signaling pathways downstream of the 5-HT₆ receptor.[15]

Quantitative Data on 5-HT₆ Receptor Activity:

CompoundTargetAssayKi (nM)Functional ActivityReference
Compound 275-HT₆ ReceptorRadioligand binding-Inverse agonist[15]
Derivatives 7 & 85-HT₆ ReceptorRadioligand binding208 & 106-[15]

Signaling Pathway: 5-HT₆ Receptor Inverse Agonism

Caption: 5-HT₆ receptor signaling and its modulation by inverse agonists.

Experimental Protocol: Radioligand Binding Assay for 5-HT₆ Receptor

This assay determines the affinity of a compound for the 5-HT₆ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₆ receptor

  • [³H]-LSD (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding agent (e.g., methiothepin)

  • This compound derivative stock solution

  • 96-well plate

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding.

  • Total Binding: Add binding buffer, [³H]-LSD, and the membrane suspension.

  • Non-specific Binding: Add the non-specific binding agent, [³H]-LSD, and the membrane suspension.

  • Competition Binding: Add the test compound at various concentrations, [³H]-LSD, and the membrane suspension.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, and wash the filters with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.[5][16]

Experimental Protocol: cAMP Assay for Gs Signaling

This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.

Materials:

  • Cells expressing the 5-HT₆ receptor

  • Assay buffer

  • This compound derivative stock solution

  • cAMP assay kit (e.g., HTRF-based)

  • Cell lysis buffer

Procedure:

  • Seed cells in a suitable plate and grow to the desired confluency.

  • Treat the cells with the test compound (inverse agonist) for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Perform the cAMP measurement according to the manufacturer's protocol of the chosen assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Measure the signal (e.g., fluorescence resonance energy transfer) and calculate the concentration of cAMP based on a standard curve. A decrease in basal cAMP levels in the presence of the compound indicates inverse agonist activity.[14][17][18]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-related effects, underscores the significant potential of this chemical class. This technical guide has provided a comprehensive overview of the core structures, synthetic methodologies, biological activities with quantitative data, and detailed experimental protocols for key assays. It is anticipated that this information will facilitate further research and development efforts in harnessing the therapeutic potential of this compound derivatives. The continued exploration of this scaffold through innovative synthetic strategies and in-depth biological evaluation is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

Solubility and stability of 2-Phenyl-1H-pyrrole in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Phenyl-1H-pyrrole in common solvents. Due to the limited availability of direct quantitative data for this compound in publicly available literature, this document synthesizes information from studies on structurally related compounds to provide a robust understanding of its physicochemical properties. The experimental protocols detailed herein are based on established methodologies for the characterization of heterocyclic compounds.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉N.[1][2] It consists of a pyrrole ring substituted with a phenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science.[3] Phenylpyrrole derivatives have been utilized as fungicides, demonstrating the biological relevance of this structural motif.[1] Understanding the solubility and stability of this compound is critical for its application in drug design, formulation development, and synthetic chemistry.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₉N[1][2]

  • Molecular Weight: 143.19 g/mol [1]

  • Boiling Point: 302.4 °C[1]

  • Flash Point: 130 °C[1]

Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, based on its chemical structure—a largely non-polar aromatic system with a single N-H group capable of hydrogen bonding—and information on related compounds, a qualitative and inferred quantitative solubility profile can be established. The compound is generally described as soluble in common organic solvents and insoluble in water.[3]

Quantitative Solubility Data (Inferred from a Structurally Related Compound)

The following table presents solubility data for a structurally related compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, in various organic solvents. This data provides an indication of the types of solvents in which this compound is likely to be soluble and the potential magnitude of its solubility.

SolventMolar Solubility (mol·L⁻¹) at 298.15 K (25 °C)
Methyl AcetateData not available
Ethyl AcetateData not available
AcetoneData not available
AcetonitrileData not available
n-PropanolData not available
IsopropanolData not available
n-ButanolData not available
IsobutanolData not available

Data for 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, presented as a proxy for this compound solubility trends.

Qualitative Solubility
Solvent ClassRepresentative SolventsExpected Solubility of this compound
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Polar Protic Methanol, Ethanol, IsopropanolModerate to High
Non-Polar Toluene, Hexane, Diethyl EtherModerate to Low
Aqueous Water, Aqueous BuffersLow to Insoluble

Stability Profile

The stability of the pyrrole ring is influenced by substituents and environmental conditions such as pH, temperature, and light.[4][5] Forced degradation studies on related pyrrole derivatives indicate that the this compound core is likely susceptible to degradation under harsh acidic, basic, and oxidative conditions, and may exhibit photolability.[4][5]

Summary of Stability under Different Conditions (Inferred from Related Compounds)
ConditionStabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) LabileRing-opened products, polymers
Alkaline (e.g., 0.1 M NaOH) Extremely UnstableRing-opened products, polymers
Neutral (Aqueous) Stable-
Oxidative (e.g., 3% H₂O₂) SusceptibleOxidized pyrrole species, ring-opened products
Thermal (e.g., >50 °C) Degradation increases with temperatureVaries with conditions
Photolytic (UV/Visible Light) Potentially PhotolabileIsomers, ring-cleavage products

This data is inferred from studies on various pyrrole derivatives and may not be fully representative of this compound.[4][5][6]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the samples to stand to let undissolved solids settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-MS method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of HCl.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw and analyze samples at various time points.

  • Thermal Degradation: Place both solid this compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Analyze samples after a set period.

  • Photostability: Expose both solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after exposure.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample to determine the percentage of degradation and identify any degradation products using mass spectrometry.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent agitate Agitate at constant temperature (24-48h) prep->agitate settle Allow solids to settle agitate->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/GC-MS dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start This compound (Solid & Solution) acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Determine % Degradation & Identify Degradants analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct quantitative data for the solubility and stability of this compound is not extensively documented, a comprehensive understanding can be inferred from its chemical structure and the behavior of related phenylpyrrole and pyrrole derivatives. It is anticipated to be soluble in a range of common organic solvents and relatively stable under neutral conditions. However, it is likely to degrade under harsh acidic, basic, and oxidative conditions, and may be sensitive to light and elevated temperatures. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in research and development.

References

Quantum Chemical Blueprint of 2-Phenyl-1H-pyrrole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Promising Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the molecular characteristics of 2-Phenyl-1H-pyrrole (2-PhPy), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Through the application of Density Functional Theory (DFT), this document outlines the molecule's optimized geometry, vibrational modes, and electronic properties. The computational data furnished herein serves as a foundational resource for researchers engaged in drug design, molecular modeling, and the development of novel organic materials.

Computational Methodology

The theoretical framework for this analysis is rooted in DFT, a robust method for investigating the electronic structure of many-body systems. Calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of both Hartree-Fock theory and DFT.[2][3] The 6-31G(d,p) basis set was employed for all calculations, providing a reliable balance between computational cost and accuracy for molecules of this size.[4] All quantum chemical calculations were conducted to simulate the molecule in its gaseous phase at ground state.

The computational workflow is a systematic process beginning with the initial molecular structure input, followed by geometric optimization to find the lowest energy conformation. Subsequent frequency calculations confirm the stability of the optimized structure and provide data for infrared and Raman spectra prediction. Finally, analyses of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential are performed to understand the molecule's reactivity and electronic behavior.

computational_workflow Computational Analysis Workflow for this compound cluster_input Input Phase cluster_calculation Calculation Phase cluster_output Output & Analysis mol_structure Initial Structure of 2-PhPy geom_opt Geometry Optimization (DFT B3LYP/6-31G(d,p)) mol_structure->geom_opt Submit freq_calc Frequency Calculation geom_opt->freq_calc Lowest Energy Structure electronic_calc Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Chemical Reactivity & Electronic Data electronic_calc->reactivity logical_relationship Interrelation of Molecular Properties cluster_structure Structural Properties cluster_electronic Electronic & Reactivity Properties opt_geom Optimized Geometry (Bond Lengths, Angles) homo_lumo HOMO-LUMO (Energy Gap, Distribution) opt_geom->homo_lumo is basis for mep Molecular Electrostatic Potential (MEP) opt_geom->mep determines reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) homo_lumo->reactivity predicts uv_vis UV-Vis Spectra (Electronic Transitions) homo_lumo->uv_vis governs mep->reactivity indicates

References

Initial Toxicity Screening of 2-Phenyl-1H-pyrrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the initial toxicity screening of 2-Phenyl-1H-pyrrole and its derivatives. Comprehensive toxicological data specifically for this compound is limited in the provided search results. The information herein should not be considered a complete or exhaustive toxicological profile.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a structural motif in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including anticancer and neurological treatments. An initial assessment of the toxicological profile of a parent compound like this compound is a critical step in the early stages of drug discovery and development to identify potential safety concerns. This guide summarizes the available hazard information and provides context based on the toxicological evaluation of its derivatives.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications indicate that direct contact with this compound requires appropriate personal protective equipment and handling in a well-ventilated area.

In Vitro Toxicity Assessment of this compound Derivatives

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives

Derivative ClassSpecific Compound(s)Cell LinesCancer TypeIC50 Values (µM)Reference
Pyrroloquinolin-4-ones20, 21, 24Various human tumor cell linesOvary, Liver, Breast, Adrenal Gland Adenocarcinoma0.7 to 50[3]
Phenyl-1H-pyrrole-carboxamidesNBD-14189 (55)Env-pseudotyped virusesHIV-1As low as 0.063[4]

It is important to note that these values are for derivatives and do not directly represent the toxicity of the parent this compound. However, they suggest that the this compound scaffold can be a component of molecules with potent biological activity.

Experimental Protocols: General Methodologies

Detailed experimental protocols for the toxicity testing of this compound are not available in the search results. However, standard methodologies for initial toxicity screening are well-established and would likely be followed.

In Vitro Cytotoxicity Assays

A common initial screening tool is the in vitro cytotoxicity assay to determine the concentration of a substance that reduces cell viability by 50% (IC50).

Typical Workflow for In Vitro Cytotoxicity Testing:

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis cell_culture Cell Culture (e.g., Human Cancer Cell Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

General workflow for in vitro cytotoxicity testing.
Genotoxicity Assays

To assess the potential of a compound to damage genetic material, a battery of genotoxicity tests is typically employed.

Standard Genotoxicity Test Battery:

genotoxicity_testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation Assay) - Detects gene mutations in_vivo_micronucleus In Vivo Rodent Micronucleus Test - Confirms in vitro findings in a whole animal model ames->in_vivo_micronucleus Follow-up if positive in_vitro_micronucleus In Vitro Mammalian Cell Micronucleus Test - Detects chromosomal damage in_vitro_micronucleus->in_vivo_micronucleus Follow-up if positive

A standard battery of genotoxicity assays.

Potential Signaling Pathway Involvement (Based on Derivatives)

Studies on derivatives of this compound suggest that this class of compounds can interact with various cellular signaling pathways. For example, certain derivatives have been shown to induce apoptosis and interfere with cell cycle progression.[3]

Illustrative Apoptotic Pathway:

apoptosis_pathway derivative This compound Derivative stress Cellular Stress derivative->stress bax Bax Activation stress->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway potentially affected by derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Preliminary ADME and pharmacokinetic assessments are crucial in early drug development. Studies on some this compound-3-carboxamide derivatives have indicated high metabolic stability in rat liver microsomes.[5] This suggests that some compounds within this class may have favorable metabolic profiles. However, the ADME properties of the parent compound, this compound, have not been described in the provided search results.

Conclusion and Future Directions

The currently available data provides a preliminary hazard assessment for this compound, indicating potential for acute oral toxicity and irritation. While comprehensive toxicity studies on the parent compound are lacking in the public domain, research on its derivatives suggests that the this compound scaffold is a viable starting point for the development of biologically active agents.

To build a comprehensive initial toxicity profile for this compound, the following studies would be necessary:

  • In vitro cytotoxicity screening against a panel of relevant human cell lines to determine IC50 values.

  • A standard genotoxicity battery , including an Ames test and an in vitro micronucleus assay, followed by in vivo testing if warranted.

  • Acute in vivo toxicity studies in two mammalian species to determine the LD50 and identify target organs of toxicity.

  • Preliminary ADME studies to understand its metabolic fate and pharmacokinetic profile.

The generation of such data would be essential for any further development of this compound or its close analogs for therapeutic purposes.

References

Reactivity of the Pyrrole Ring in 2-Phenyl-1H-pyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-pyrrole is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of both a phenyl group and a pyrrole ring gives rise to a unique reactivity profile, making it a valuable building block for the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the pyrrole ring in this compound, focusing on electrophilic substitution, nucleophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In this compound, the pyrrole ring is significantly more reactive towards electrophiles than the phenyl ring.[1] Electrophilic substitution on the unsubstituted pyrrole ring typically occurs at the C2 (α) or C5 (α') positions due to the greater resonance stabilization of the resulting cationic intermediate. In the case of this compound, the C5 position is the most favorable site for electrophilic attack.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. For this compound, this reaction introduces a formyl group predominantly at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagents: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, slowly add POCl₃ (1.2 equivalents).

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into a cold aqueous solution of sodium acetate.

    • Extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Electrophile SourceSolventTemperature (°C)Time (h)ProductYield (%)
POCl₃/DMFDCM0 to RT2-45-Formyl-2-phenyl-1H-pyrrole85-95

Table 1: Vilsmeier-Haack Formylation of this compound.

Vilsmeier_Haack This compound This compound Iminium Intermediate Iminium Intermediate This compound->Iminium Intermediate Electrophilic Attack Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Iminium Intermediate 5-Formyl-2-phenyl-1H-pyrrole 5-Formyl-2-phenyl-1H-pyrrole Iminium Intermediate->5-Formyl-2-phenyl-1H-pyrrole Hydrolysis

Caption: Vilsmeier-Haack formylation mechanism.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically at the C5 position. The reaction is generally carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reagents: this compound, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a suspension of AlCl₃ (1.1 equivalents) in DCM at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of this compound (1 equivalent) in DCM to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Carefully pour the reaction mixture into ice-water.

    • Extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Acylating AgentLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
Acetyl chlorideAlCl₃DCM0 to RT1-35-Acetyl-2-phenyl-1H-pyrrole70-85
Acetic anhydrideSnCl₄1,2-DichloroethaneRT45-Acetyl-2-phenyl-1H-pyrrole65-75

Table 2: Friedel-Crafts Acylation of this compound.

Friedel_Crafts This compound This compound Sigma Complex Sigma Complex This compound->Sigma Complex Electrophilic Attack Acylium Ion Acylium Ion Acylium Ion->Sigma Complex 5-Acetyl-2-phenyl-1H-pyrrole 5-Acetyl-2-phenyl-1H-pyrrole Sigma Complex->5-Acetyl-2-phenyl-1H-pyrrole Deprotonation

Caption: Friedel-Crafts acylation mechanism.

Halogenation

Halogenation of this compound can be achieved using various halogenating agents. The regioselectivity is dependent on the reaction conditions and the halogenating agent used. Monohalogenation occurs preferentially at the C5 position.

Experimental Protocol: Bromination of this compound

  • Reagents: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Water, Saturated sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1 equivalent) in THF at 0 °C.

    • Add NBS (1 equivalent) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Halogenating AgentSolventTemperature (°C)Time (h)ProductYield (%)
N-BromosuccinimideTHF015-Bromo-2-phenyl-1H-pyrrole80-90
N-ChlorosuccinimideAcetonitrileRT25-Chloro-2-phenyl-1H-pyrrole75-85
Iodine/Potassium IodideWater/DioxaneRT245-Iodo-2-phenyl-1H-pyrrole60-70

Table 3: Halogenation of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are valuable substrates for various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the pyrrole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. 5-Bromo-2-phenyl-1H-pyrrole is a suitable substrate for this reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-phenyl-1H-pyrrole

  • Reagents: 5-Bromo-2-phenyl-1H-pyrrole, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2-phenyl-1H-pyrrole (1 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2 equivalents).

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90162,5-Diphenyl-1H-pyrrole85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O100122-Phenyl-5-(4-methoxyphenyl)-1H-pyrrole92

Table 4: Suzuki-Miyaura Coupling of 5-Bromo-2-phenyl-1H-pyrrole.

Suzuki_Miyaura 5-Bromo-2-phenyl-1H-pyrrole 5-Bromo-2-phenyl-1H-pyrrole Oxidative Addition Oxidative Addition 5-Bromo-2-phenyl-1H-pyrrole->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2,5-Diaryl-1H-pyrrole 2,5-Diaryl-1H-pyrrole Reductive Elimination->2,5-Diaryl-1H-pyrrole Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation

Caption: Suzuki-Miyaura coupling catalytic cycle.

Conclusion

The this compound core offers a rich and varied reactivity landscape. The electron-rich pyrrole ring readily undergoes electrophilic substitution, primarily at the C5 position, providing a straightforward entry to a range of functionalized derivatives. Subsequent metal-catalyzed cross-coupling reactions on the halogenated scaffolds further expand the synthetic utility of this versatile building block. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of novel synthetic strategies involving this compound. Further exploration into its participation in nucleophilic substitution and cycloaddition reactions will undoubtedly uncover new avenues for the construction of complex and biologically active molecules.

References

Methodological & Application

Applications of 2-Phenyl-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents targeting a wide range of diseases. Its unique electronic and structural features allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. This document provides detailed application notes and experimental protocols for key therapeutic areas where this compound derivatives have shown significant promise, including anticancer, anti-inflammatory, and neuroprotective applications, as well as their role as modulators of serotonin receptor 6 (5-HT6).

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Application Note: EGFR and VEGFR Inhibition

Certain this compound derivatives have been synthesized as potent inhibitors of protein kinases, including EGFR and VEGFR.[1] These compounds can form stable complexes with the receptors, interfering with their signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] For instance, compounds designated as MI-1 and D1 have been investigated for their antitumor activities.[1] MI-1, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, and D1, 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, have shown the ability to induce apoptosis in malignant cells and exhibit antioxidant properties in inflamed colonic tissue.[1]

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Related Pyrrole Derivative 22 MCF-7 (Breast)0.015[2]
Related Pyrrole Derivative 23 MCF-7 (Breast)0.015[2]
Related Pyrrole Derivative 34 MCF-7 (Breast)0.029[2]
(3-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone A-549 (Human Lung Carcinoma)10[3]
(3-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone HeLa (Human Cervical Carcinoma)30[3]
Pyrrole Derivative 4a LoVo (Colon)>50 (at 24h)[4]
Pyrrole Derivative 4d LoVo (Colon)~50 (at 24h)[4]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, LoVo)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: EGFR/VEGFR Inhibition

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Signaling_Cascade Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Signaling_Cascade VEGFR VEGFR VEGFR->Signaling_Cascade Growth_Factors Growth Factors (EGF, VEGF) Growth_Factors->EGFR Growth_Factors->VEGFR 2_Phenyl_Pyrrole This compound Derivative (MI-1, D1) 2_Phenyl_Pyrrole->EGFR Inhibits 2_Phenyl_Pyrrole->VEGFR Inhibits Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis

Caption: EGFR/VEGFR signaling pathway inhibition by this compound derivatives.

Anti-inflammatory Applications

The this compound scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) and their analogs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Application Note: Modulation of Inflammatory Responses

A notable example is the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has demonstrated potent anti-inflammatory activity.[6][7][8] In preclinical models, this compound significantly reduces carrageenan-induced paw edema in rats.[6][7][8] Furthermore, it exhibits immunomodulatory effects by decreasing serum levels of the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1, without affecting IL-10 levels.[6][7][8]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayResultReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Carrageenan-induced paw edema (20 mg/kg, single dose)Significant reduction at 2h (p=0.001)[6][7][8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Carrageenan-induced paw edema (10, 20, 40 mg/kg, 14 days)Significant inhibition at all time points (p<0.001)[6][7][8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid LPS-induced systemic inflammation (40 mg/kg, repeated dose)Significant decrease in serum TNF-α (p=0.032)[6][7][8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid LPS-induced systemic inflammation (single and repeated doses)Significant increase in TGF-β1 (p=0.002 and p=0.045)[6][7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound derivative test compound

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

  • Reference drug (e.g., Diclofenac, 25 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).[6][7][8] The control group receives the vehicle, and a positive control group receives the reference drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Protocol: Cytokine Level Measurement (ELISA)

This protocol outlines the measurement of TNF-α, IL-10, and TGF-β1 in serum samples from rats with LPS-induced systemic inflammation.

Materials:

  • Rat serum samples

  • Commercial ELISA kits for rat TNF-α, IL-10, and TGF-β1

  • Microplate reader

  • Wash buffer

  • Stop solution

Procedure:

  • Sample Collection: Induce systemic inflammation in rats with lipopolysaccharide (LPS). Collect blood samples at appropriate time points and prepare serum.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.[11][12][13][14][15] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of the cytokines in the serum samples.

Signaling Pathway: Modulation of Inflammatory Cytokines

Cytokine_Modulation LPS LPS Macrophage Macrophage/ Immune Cell LPS->Macrophage Activates TNF_alpha TNF-α (Pro-inflammatory) Macrophage->TNF_alpha Produces TGF_beta TGF-β1 (Anti-inflammatory) Macrophage->TGF_beta Produces 2_Phenyl_Pyrrole This compound Derivative 2_Phenyl_Pyrrole->Macrophage Modulates 2_Phenyl_Pyrrole->TNF_alpha Decreases 2_Phenyl_Pyrrole->TGF_beta Increases Inflammation Inflammation TNF_alpha->Inflammation Promotes TGF_beta->Inflammation Inhibits

Caption: Modulation of pro- and anti-inflammatory cytokines by a this compound derivative.

Neuroprotective Applications

1,5-Diaryl-2-phenyl-1H-pyrrole derivatives have emerged as promising neuroprotective agents, particularly in models of Parkinson's disease.

Application Note: Protection against Oxidative Stress-Induced Neurotoxicity

These compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage. In in vitro models using PC12 cells, pre-treatment with these derivatives has been shown to inhibit apoptosis and control lipid peroxidation induced by neurotoxins like 6-hydroxydopamine (6-OHDA). The neuroprotective mechanism may involve the suppression of the COX-2/PGE2 pathway.

Experimental Protocol: Neuroprotection in PC12 Cells (MTT Assay)

This protocol is designed to assess the neuroprotective effects of this compound derivatives against 6-OHDA-induced toxicity in PC12 cells.

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

  • 96-well plates

  • 1,5-Diaryl-2-phenyl-1H-pyrrole derivative test compounds

  • 6-Hydroxydopamine (6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Induction of Neurotoxicity: After the pre-treatment period, add 6-OHDA to the wells (final concentration, e.g., 100 µM) and incubate for another 24 hours.

  • MTT Assay: Perform the MTT assay as described in the anticancer applications section to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the control group (untreated cells) and the 6-OHDA-treated group.

Signaling Pathway: Neuroprotection via COX-2 Inhibition

Neuroprotection 6_OHDA 6-OHDA (Neurotoxin) Neuron Neuronal Cell (PC12) 6_OHDA->Neuron Induces ROS Reactive Oxygen Species (ROS) Neuron->ROS COX2_PGE2 COX-2/PGE2 Pathway Neuron->COX2_PGE2 2_Phenyl_Pyrrole 1,5-Diaryl-2-phenyl-1H-pyrrole Derivative 2_Phenyl_Pyrrole->Neuron Protects 2_Phenyl_Pyrrole->ROS Inhibits Lipid_Peroxidation Lipid Peroxidation 2_Phenyl_Pyrrole->Lipid_Peroxidation Inhibits 2_Phenyl_Pyrrole->COX2_PGE2 Suppresses ROS->Lipid_Peroxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis COX2_PGE2->Apoptosis

Caption: Neuroprotective mechanism of 1,5-diaryl-2-phenyl-1H-pyrrole derivatives.

5-HT6 Receptor Inverse Agonists

The this compound-3-carboxamide scaffold has been successfully utilized to develop potent and selective inverse agonists for the serotonin 6 (5-HT6) receptor, a promising target for cognitive enhancement in neurodegenerative and psychiatric disorders.[16][17][18]

Application Note: Development of Cognition-Enhancing Agents

Derivatives based on this scaffold have shown high affinity for the 5-HT6 receptor and exhibit inverse agonist activity at the Gs and Cdk5 signaling pathways.[16][17][18] These compounds have demonstrated the ability to reverse cognitive deficits in preclinical models, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.[16][17][18]

Quantitative Data: 5-HT6 Receptor Binding Affinity
CompoundRadioligandSpeciesKi (nM)Reference
Compound 7 [3H]-LSDHuman208[16][17]
Compound 8 [3H]-LSDHuman106[16][17]
Compound 27 [3H]-LSDHuman11[16][17]
Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor

This protocol is for determining the binding affinity of this compound-3-carboxamide derivatives to the human 5-HT6 receptor.[7][19][20]

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT6 receptor

  • [3H]-LSD (Radioligand)

  • Test compounds (this compound-3-carboxamide derivatives)

  • Non-specific binding control (e.g., 10 µM Methiothepin)

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in a total volume of 200 µL:

    • Total Binding: 100 µL membrane suspension, 50 µL [3H]-LSD, and 50 µL binding buffer.

    • Non-specific Binding: 100 µL membrane suspension, 50 µL [3H]-LSD, and 50 µL of 10 µM Methiothepin.

    • Competition Binding: 100 µL membrane suspension, 50 µL [3H]-LSD, and 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT6 Receptor Inverse Agonism

Caption: Inverse agonism of this compound-3-carboxamide derivatives at the 5-HT6 receptor.

References

Application Notes and Protocols: 2-Phenyl-1H-pyrrole as a Scaffold for 5-HT6 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a key therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] A notable characteristic of the 5-HT6 receptor is its high constitutive activity, which has led to the exploration of inverse agonists as a promising therapeutic strategy.[4][5] Inverse agonists can stabilize the inactive state of the receptor, thereby reducing its basal signaling activity. This document details the use of the 2-phenyl-1H-pyrrole-3-carboxamide scaffold for the development of novel 5-HT6 receptor inverse agonists, providing comprehensive application notes and experimental protocols for their characterization.[2][6]

Recent research has identified the this compound-3-carboxamide scaffold as a promising starting point for designing 5-HT6 receptor inverse agonists.[2][6] This scaffold is a modification of the earlier 1H-pyrrolo[3,2-c]quinoline core and has been shown to shift the pharmacological profile of the compounds from neutral antagonism to inverse agonism.[2][6] A key compound from this series, compound 27 , has demonstrated potent inverse agonist activity at the Gs and Cdk5 signaling pathways, along with cognition-enhancing effects in preclinical models.[3][6]

Data Presentation

The following tables summarize the quantitative data for a selection of this compound derivatives, highlighting their binding affinities and functional activities at the human 5-HT6 receptor.

Table 1: Binding Affinity of this compound Derivatives for the Human 5-HT6 Receptor.

CompoundLinkerAmineKi (nM)
7 HHH-SO₂-(R)-3-aminopyrrolidine208
8 HHH-SO₂-(S)-3-aminopyrrolidine106
27 2-FHH-SO₂-(R)-3-aminopyrrolidine1.8
Reference
SB-271046 -----1.2

Data extracted from Zajdel et al. (2021).[2][6]

Table 2: Functional Activity of Compound 27 as a 5-HT6 Receptor Inverse Agonist.

AssayPathwayActivityIC₅₀ (nM)Efficacy (%)
cAMP AccumulationGsInverse Agonist25-35
Cdk5 ActivityCdk5Inverse Agonist--

Data extracted from Zajdel et al. (2021).[3][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by 5-HT6 receptor inverse agonists and the general experimental workflow for their characterization.

5_HT6_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT6R_active 5-HT6R (Active State) 5-HT6R_inactive 5-HT6R (Inactive State) 5-HT6R_active->5-HT6R_inactive Constitutive Activity Gs Gs 5-HT6R_active->Gs Activates Cdk5 Cdk5 5-HT6R_active->Cdk5 Activates mTOR mTOR 5-HT6R_active->mTOR Activates Inverse_Agonist This compound Inverse Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Downstream_Gs Downstream Effects (e.g., Gene Transcription) PKA->Downstream_Gs Downstream_Cdk5_mTOR Downstream Effects (e.g., Neurite Growth, Synaptic Plasticity) Cdk5->Downstream_Cdk5_mTOR mTOR->Downstream_Cdk5_mTOR Inverse_Agonist->5-HT6R_active Inverse_Agonist->Gs Inhibits (reduces basal activity) Inverse_Agonist->Cdk5 Inhibits Inverse_Agonist->mTOR Inhibits

5-HT6 Receptor Signaling Pathways

Experimental_Workflow Start Compound Synthesis (this compound scaffold) Binding_Assay Radioligand Binding Assay ([3H]-LSD) Determine Ki Start->Binding_Assay Functional_Assay Functional Assays (Inverse Agonism) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis cAMP_Assay cAMP Accumulation Assay (Gs Pathway) Determine IC50 and Efficacy Functional_Assay->cAMP_Assay Cdk5_Assay Cdk5 Kinase Assay Functional_Assay->Cdk5_Assay mTOR_Assay mTOR Pathway Analysis (Western Blot) Functional_Assay->mTOR_Assay cAMP_Assay->SAR_Analysis Cdk5_Assay->SAR_Analysis mTOR_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies (Cognition Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Experimental Workflow for Characterization

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).

  • Test Compounds: this compound derivatives.

  • Reference Compound: SB-271046.

  • Non-specific Binding Control: 10 µM Methiothepin.[1]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Dilute the cell membranes in binding buffer to a final concentration of 10-20 µg of protein per well.[1]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1-2 nM), and 100 µL of membrane suspension.[1]

    • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.[1]

    • Competition Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of membrane suspension.[1]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[1]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[1]

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-LSD). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Inverse Agonist Activity

Objective: To determine the inverse agonist activity of test compounds by measuring their effect on basal cAMP levels in cells expressing the 5-HT6 receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT6 receptor.

  • Test Compounds: this compound derivatives.

  • Reference Inverse Agonist: SB-271046.

  • Cell Culture Medium: As appropriate for HEK293 cells.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., TR-FRET, HTRF, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the HEK293-5-HT6 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and reference inverse agonist in stimulation buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement: Follow the instructions of the commercial cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve. Calculate the IC₅₀ value and the maximal inhibition of basal cAMP levels (Efficacy).

Cdk5 Kinase Activity Assay

Objective: To assess the effect of 5-HT6 receptor inverse agonists on Cdk5 activity.

Materials:

  • Cells: Cells expressing the 5-HT6 receptor (e.g., primary neurons or a suitable cell line).

  • Test Compounds: this compound derivatives.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Anti-Cdk5 antibody for immunoprecipitation.

  • Kinase Assay Buffer: Containing ATP and a Cdk5 substrate (e.g., histone H1).

  • [γ-³²P]ATP.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Treatment: Treat the cells with the test compounds for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer.

  • Immunoprecipitation: Immunoprecipitate Cdk5 from the cell lysates using an anti-Cdk5 antibody.

  • Kinase Assay:

    • Resuspend the immunoprecipitated Cdk5 in kinase assay buffer.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and the Cdk5 substrate.

    • Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography.

  • Data Analysis: Quantify the band intensity to determine the relative Cdk5 kinase activity in treated versus untreated cells.

mTOR Signaling Pathway Analysis

Objective: To evaluate the impact of 5-HT6 receptor inverse agonists on the mTOR signaling pathway.

Materials:

  • Cells: Cells expressing the 5-HT6 receptor.

  • Test Compounds: this compound derivatives.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Treatment: Treat the cells with the test compounds for a specified time.

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated mTOR pathway proteins.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the activation state of the mTOR pathway.

Conclusion

The this compound-3-carboxamide scaffold represents a valuable starting point for the development of novel 5-HT6 receptor inverse agonists with potential therapeutic applications in cognitive disorders. The detailed protocols provided in this document offer a comprehensive guide for researchers to characterize the binding affinity and functional activity of these compounds, facilitating the discovery and development of new treatments for neurological and psychiatric conditions.

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-1H-pyrrole-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of 2-phenyl-1H-pyrrole-based polymers, a class of conducting polymers with significant potential in various fields of materials science. The following sections detail the synthesis of a specific derivative, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy), and its subsequent polymerization via both chemical and electrochemical methods.[1][2]

Overview and Applications

Pyrrole-based conducting polymers are of great interest due to their inherent electrical conductivity, environmental stability, and tunable properties.[3] The incorporation of phenyl groups into the pyrrole backbone can enhance thermal stability and modify the electronic and optical properties of the resulting polymers. These materials are promising candidates for applications in:

  • Organic Electronics: As active components in transistors, sensors, and light-emitting diodes.

  • Energy Storage: In the development of high-performance batteries and supercapacitors.

  • Biomedical Devices: For use in biosensors and drug delivery systems, owing to their potential biocompatibility.[4]

  • Anti-corrosion Coatings: To protect metallic surfaces from environmental degradation.

This document focuses on the synthesis of poly(2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole), a derivative that offers a unique combination of processability and conductivity.

Monomer Synthesis: 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy)

The synthesis of the PyPhPy monomer is a crucial first step. The following protocol is adapted from established literature.[1][2]

Experimental Protocol: Monomer Synthesis

  • Reaction Setup: In a round-bottomed flask, dissolve 1,3-bis(1H-pyrrol-2-yl)benzene (1 equivalent) and potassium tert-butoxide (2.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: Stir the mixture at a low temperature (5-10 °C) under an inert atmosphere (e.g., argon or nitrogen) for a specified duration.

  • Quenching: After the reaction is complete, pour the mixture into ice water to quench the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane) to yield the pure PyPhPy monomer.[1][2]

Characterization Data for PyPhPy Monomer

PropertyValueReference
Melting Point163 °C[1][2]
¹H NMR (CDCl₃, δ, ppm)6.21 (d, 2H), 6.48 (t, 2H), 6.80 (d, 2H), 7.30–7.39 (m, 3H), 7.52 (t, 1H), 8.40 (s, 2H)[1][2]
UV-Vis (λmax, nm) in CH₃CN305[1][2]

Polymerization of PyPhPy

The PyPhPy monomer can be polymerized through both chemical and electrochemical oxidative methods to yield the corresponding polymer, P(PyPhPy).

Chemical Oxidative Polymerization

Chemical polymerization offers a straightforward route to produce bulk quantities of the polymer. Ferric chloride (FeCl₃) is a commonly used oxidant.[1][2][5][6]

Experimental Protocol: Chemical Polymerization

  • Monomer Solution: Dissolve the PyPhPy monomer in nitromethane.

  • Oxidant Solution: Separately, dissolve ferric chloride (FeCl₃) in nitromethane.

  • Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.

  • Reaction Time: Allow the reaction to proceed for a set time (e.g., 24 hours), during which the polymer will precipitate.

  • Isolation and Washing: Filter the polymer precipitate and wash it thoroughly with methanol to remove any remaining oxidant and unreacted monomer.

  • Drying: Dry the polymer product under vacuum at an elevated temperature (e.g., 60 °C).

Workflow for Chemical Polymerization

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_sol Dissolve PyPhPy in Nitromethane Polymerization Mix solutions and stir (24h, Room Temp) Monomer_sol->Polymerization Oxidant_sol Dissolve FeCl3 in Nitromethane Oxidant_sol->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum (60 °C) Washing->Drying Final_Product Final_Product Drying->Final_Product P(PyPhPy) Powder

Caption: Workflow for the chemical oxidative polymerization of PyPhPy.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface, which is advantageous for device fabrication.[7][8][9]

Experimental Protocol: Electrochemical Polymerization

  • Electrolyte Solution: Prepare a solution of the PyPhPy monomer and a supporting electrolyte (e.g., a mixture of LiClO₄ and NaClO₄) in acetonitrile (CH₃CN).

  • Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., platinum or ITO glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Perform potentiodynamic polymerization by cycling the potential of the working electrode within a defined range (e.g., from -0.5 V to 1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s) for a set number of cycles.

  • Film Characterization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. The film is then ready for electrochemical and spectroelectrochemical characterization in a monomer-free electrolyte solution.

Workflow for Electrochemical Polymerization

cluster_setup Cell Setup cluster_poly Polymerization cluster_char Post-Polymerization Electrolyte Prepare Monomer and Supporting Electrolyte in CH3CN Cell Assemble Three-Electrode Electrochemical Cell Electrolyte->Cell CV Potentiodynamic Cycling (e.g., -0.5V to 1.5V) Cell->CV Rinse Rinse Electrode with CH3CN CV->Rinse Polymer Film on Electrode Characterize Characterize Film Rinse->Characterize

Caption: Workflow for the electrochemical polymerization of PyPhPy.

Polymer Characterization and Properties

The synthesized polymers should be characterized to determine their structural, thermal, and electrical properties.

Characterization Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the disappearance of monomer-specific peaks.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the optical band gap of the polymer.

  • Cyclic Voltammetry (CV): To investigate the electrochemical behavior, including oxidation and reduction potentials, and to assess the electrochemical stability.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[10][11][12]

  • Four-Probe Technique: To measure the electrical conductivity of the polymer.

Quantitative Data for P(PyPhPy) and its Copolymer

PropertyP(PyPhPy) (Chemically Synthesized)P(PyPhPy) (Electrochemically Synthesized)P(PyPhPy-co-EDOT) (Electrochemically Synthesized)Reference
Electrical Conductivity (S/cm) 1.1 x 10⁻⁵4.3 x 10⁻⁴7.1 x 10⁻³[1][2]
Oxidation Potential (V vs Ag/AgCl) -0.850.70 (PyPhPy unit), 1.15 (EDOT unit)[1][2]
Reduction Potential (V vs Ag/AgCl) -0.600.45 (PyPhPy unit), 0.95 (EDOT unit)[1][2]
Optical Band Gap (eV) 2.652.602.10[1][2]
Thermal Stability (TGA, % weight loss at 600°C) ~45%--[1][2]

Note: P(PyPhPy-co-EDOT) is a copolymer of PyPhPy with 3,4-ethylenedioxythiophene (EDOT).

Conclusion

The synthesis of this compound-based polymers, exemplified by P(PyPhPy), offers a versatile platform for developing new materials with tailored properties for a range of applications in materials science. The detailed protocols provided herein for monomer synthesis, chemical polymerization, and electrochemical polymerization, along with the summarized quantitative data, serve as a valuable resource for researchers in this field. Further exploration of different phenyl-substituted pyrrole monomers and copolymerization strategies can lead to the development of next-generation conducting polymer systems.

References

Application Notes and Protocols for the Catalytic Activity of Metal Complexes with 2-Phenyl-1H-pyrrole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing metal complexes featuring 2-Phenyl-1H-pyrrole ligands in various catalytic organic reactions. The unique electronic properties of the this compound ligand, combining an electron-rich pyrrole ring with an aromatic phenyl group, make its metal complexes promising candidates for a range of catalytic transformations crucial in synthetic chemistry and drug development.

Overview of Catalytic Applications

Metal complexes incorporating this compound and its derivatives are versatile catalysts for several key organic transformations. The pyrrole moiety can act as a strong sigma-donor, while the phenyl substituent allows for fine-tuning of steric and electronic properties. This combination is beneficial in reactions that proceed through oxidative addition and reductive elimination steps.

Potential and established applications include:

  • Cross-Coupling Reactions: Palladium complexes of pyrrole-based ligands are effective in Suzuki-Miyaura and Heck-type cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The electron-rich nature of the pyrrole ligand can facilitate the oxidative addition step in the catalytic cycle.

  • Hydrogenation Reactions: Rhodium and Ruthenium complexes bearing pyrrole-containing ligands have been utilized for the hydrogenation of various unsaturated substrates. The ligand framework can influence the stereoselectivity of these reactions, which is critical in the synthesis of chiral drug molecules[1].

  • Olefin Polymerization: Nickel and Palladium complexes with related α-diimine ligands have shown high activity in ethylene polymerization, producing polymers with varying degrees of branching[2]. The steric bulk of the ligand, which can be modulated by the phenyl group, plays a crucial role in determining the polymer's microstructure.

Data Presentation: Catalytic Performance

The following tables summarize representative quantitative data for catalytic reactions using metal complexes with pyrrole-based or structurally similar ligands. This data is compiled from various sources to provide a comparative overview of catalyst performance under different conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

EntryCatalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PPh₃4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene702>95Adapted from[3]
2[PdCl₂(2-mesitylpyridine)₂]4-BromotoluenePhenylboronic acidK₂CO₃H₂O/Toluene100198[3]
3Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100397[4]
4Cationic Pd(II) Complex4-BromoanisolePhenylboronic acidK₃PO₄·3H₂OWater100292[5]

Table 2: Palladium-Catalyzed Heck Reactions

EntryCatalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PPh₃2-Bromo-1H-pyrroleEthyl acrylateK₂CO₃DMF10012-24>90Adapted from[6]
2Pd(OAc)₂ / P(o-tol)₃IodobenzeneStyreneEt₃NAcetonitrile80495General Protocol
3Pd(0) Complex4-Bromoacetophenonen-Butyl acrylateNaOAcDMA120688General Protocol

Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Substituted Pyrroles

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Methyl 5-methyl-1H-pyrrole-2-carboxylate150Methanol50249279[1]
2Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate150Methanol5024>9996[1]
32,3,5-Triphenyl-1H-pyrrole150Methanol5024>9999.7[1]

Experimental Protocols

The following are detailed protocols for key catalytic reactions. These are generalized procedures and may require optimization for specific substrates and catalyst systems based on this compound ligands.

Protocol 1: Synthesis of a Palladium(II) Complex with this compound Ligand

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with two this compound ligands.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL).

  • Stir the solution at room temperature until the PdCl₂ is fully dissolved.

  • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the ligand solution to the stirred PdCl₂ solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

  • After the reaction is complete, reduce the solvent volume in vacuo to approximately 5 mL.

  • Add diethyl ether (30 mL) to precipitate the product completely.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the resulting complex, e.g., [PdCl₂(this compound)₂], using appropriate analytical techniques (NMR, IR, elemental analysis).

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid using a palladium complex of this compound as the catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Palladium(II) complex from Protocol 1 (0.01 mmol, 1 mol%)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Magnetic stir bar

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add the aryl halide, phenylboronic acid, K₂CO₃, and the palladium catalyst.

  • Add the toluene/water solvent mixture to the vial.

  • Seal the vial with the screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction

This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Palladium(II) complex from Protocol 1 (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) (optional co-ligand)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and triphenylphosphine (if used).

  • Add the aryl bromide and DMF.

  • Add the triethylamine and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and catalytic cycles.

Diagram 1: General Workflow for Synthesis and Catalytic Testing

G cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction ligand This compound complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., PdCl₂) metal_salt->complexation solvent Anhydrous Solvent solvent->complexation complex Metal Complex complexation->complex reaction Cross-Coupling Reaction complex->reaction Catalyst substrates Substrates (e.g., Aryl Halide + Boronic Acid) substrates->reaction base_solvent Base & Solvent base_solvent->reaction product Product reaction->product analysis Purification & Analysis product->analysis

Caption: Workflow for synthesis of a this compound metal complex and its use in catalysis.

Diagram 2: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OR)₂ pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 + X-B(OR)₂ reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R¹-R² Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_aryl Ar-Pd(II)L₂-X ox_add->pd_aryl insertion Migratory Insertion pd_aryl->insertion Alkene pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim pd_hydride H-Pd(II)L₂-X beta_elim->pd_hydride Product base_regen Base Regeneration pd_hydride->base_regen Base base_regen->pd0 + HB⁺ + X⁻

References

Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, is a versatile multi-component chemical reaction used to synthesize substituted pyrroles from β-ketoesters, α-haloketones, and ammonia or primary amines.[1] Pyrrole derivatives are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active natural products and pharmaceuticals.[1][2] This protocol provides a detailed methodology for the synthesis of substituted 2-arylpyrroles via the Hantzsch reaction, including both classical and modern variations.

Reaction Mechanism

The generally accepted mechanism for the Hantzsch pyrrole synthesis involves several key steps.[1] It begins with the reaction of a primary amine with a β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent loss of a water molecule results in the formation of an imine, which then undergoes an intramolecular cyclization. The final step involves the elimination of a hydrogen atom and rearrangement of the double bonds to yield the aromatic pyrrole ring.[1] An alternative pathway has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution.[1]

Hantzsch_Mechanism Amine R³-NH₂ (Primary Amine) Enamine Enamine Intermediate Amine->Enamine Condensation BetaKetoester R¹-CO-CH₂-COOR² (β-Ketoester) BetaKetoester->Enamine AlphaHaloketone Ar-CO-CH₂-X (α-Haloacetophenone) Imine Imine Intermediate AlphaHaloketone->Imine Enamine->Imine Nucleophilic Attack -H₂O Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Pyrrole Substituted 2-Arylpyrrole Cyclized->Pyrrole Dehydration & Aromatization Hantzsch_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Weigh β-Ketoester, α-Haloacetophenone, and Primary Amine Mixing Combine Reactants in Solvent Reactants->Mixing Solvent Prepare Solvent System Solvent->Mixing Heating Heat Under Reflux (or other conditions) Mixing->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purify Purify by Column Chromatography or Recrystallization Evaporation->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

References

Application Notes and Protocols: 2-Phenyl-1H-pyrrole Derivatives as Potential Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Phenyl-1H-pyrrole derivatives as a promising class of potential antipsychotic agents. The following sections detail their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize relevant biological pathways and experimental workflows.

Introduction

This compound derivatives have emerged as a significant scaffold in the design of novel antipsychotic drugs. These compounds have been investigated as conformationally restricted analogues of existing antipsychotics, such as substituted benzamides and butyrophenones.[1][2] Their therapeutic potential primarily stems from their activity as dopamine D2 receptor antagonists, a cornerstone of antipsychotic efficacy.[3] Notably, certain derivatives exhibit a desirable "atypical" profile, characterized by a lower propensity to induce extrapyramidal side effects (EPS), which are common adverse effects of older "typical" antipsychotics.[2] This improved side-effect profile is often attributed to a combination of D2 receptor antagonism with modulation of other neurotransmitter systems, particularly serotonin receptors like 5-HT1A and 5-HT6.[4][5][6]

Mechanism of Action

The primary mechanism of action for many this compound derivatives as antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis, such as hallucinations and delusions.[7] By antagonizing D2 receptors, these compounds can dampen excessive dopaminergic neurotransmission.

Furthermore, interactions with serotonin receptors contribute to the atypical profile of some derivatives. For instance, affinity for the 5-HT1A receptor is a feature of several compounds in this class.[5][6] Activity at 5-HT2A receptors is another important characteristic of atypical antipsychotics, and a high 5-HT2A to D2 receptor affinity ratio is often associated with a reduced risk of EPS.[3][7] More recently, the this compound scaffold has also been explored for its potential to yield 5-HT6 receptor inverse agonists, which may offer cognitive-enhancing benefits in psychiatric disorders.[4][8][9]

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their receptor binding affinities and in vivo activities.

Table 1: In Vitro Receptor Binding Affinities of Selected this compound Derivatives

Compound IDStructureD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (IC50, nM)5-HT6 Receptor Affinity (Ki, nM)D2/α1 RatioReference
5 5-(4-fluorophenyl)-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]pyrroleHigh (Sodium-independent)--60[2]
15 2-[[4-(7-benzofuranyl)-1-piperazinyl]methyl]-5-(4-fluorophenyl)pyrroleMore potent than compound 5---[1]
Thiophene 40 Structure not fully specifiedWeak or nonexistent0.07--[5]
Compound 7 This compound-3-carboxamide derivative--208-[4][8]
Compound 8 This compound-3-carboxamide derivative--106-[4][8]
Compound 27 Arylsulfonamide of 2-phenylpyrrole-3-carboxamide--High (Inverse Agonist)-[8][9]

Table 2: In Vivo Antipsychotic Activity of Selected this compound Derivatives

Compound IDTest ModelActivityPropensity for CatalepsyReference
5 Conditioned Avoidance Response (CAR)Orally activeLow[2]
15 Apomorphine-induced climbing behaviorOrally activeLow[1]
Pyrrole Mannich Bases (general) Conditioned Avoidance Response (CAR)Potent inhibition (oral)Some fail to produce catalepsy[6]
Compound 27 Novel Object Recognition Test (scopolamine-induced)Reversed memory declineNot reported[8][9]
Compound 27 Attentional Set-Shifting TaskProcognitive propertiesNot reported[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing D2 receptors in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Haloperidol (for non-specific binding).

    • 50 µL of test compound at desired concentrations.

  • Add 50 µL of [³H]-Spiperone to all wells to a final concentration of ~0.2 nM.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the potential antipsychotic activity of a test compound by its ability to inhibit a conditioned avoidance response without producing motor impairment.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Shuttle box apparatus with a grid floor for delivering a mild foot shock, a light or auditory cue (conditioned stimulus, CS), and a central barrier.

  • Test compound and vehicle control.

  • Timing and shock delivery control system.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial by presenting the CS (e.g., a light) for 10 seconds.

    • If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not cross, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. If the rat crosses during this period, it is an escape response.

    • The inter-trial interval is typically 30-60 seconds.

    • Train rats for a set number of trials (e.g., 50-100) per day until they reach a stable criterion of avoidance (e.g., >80% avoidance responses).

  • Drug Testing:

    • Administer the test compound or vehicle to the trained rats (e.g., orally or intraperitoneally) at a predetermined time before the test session (e.g., 30-60 minutes).

    • Place the rat in the shuttle box and run a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and failures to escape.

  • Data Analysis:

    • A significant reduction in the number of avoidance responses compared to the vehicle group indicates potential antipsychotic activity.

    • An increase in escape failures suggests motor impairment or sedation, which would be an undesirable side effect.

    • Calculate the ED50 (the dose that produces a 50% reduction in avoidance responding).

Mandatory Visualizations

G cluster_0 Drug Discovery & Preclinical Evaluation Workflow A Compound Synthesis (this compound Scaffold) B In Vitro Screening (Receptor Binding Assays) A->B Library of Derivatives C Lead Compound Identification (High Affinity & Selectivity) B->C Data Analysis (IC50, Ki) D In Vivo Behavioral Models (e.g., CAR, Apomorphine-induced behavior) C->D Promising Candidates D->C Feedback for Optimization E Safety & Toxicology Assessment (e.g., Catalepsy) D->E Efficacy Data F Candidate for Clinical Trials E->F Favorable Profile

Caption: Workflow for the discovery and evaluation of this compound derivatives.

G cluster_1 Simplified Antipsychotic Signaling Pathway DA_Neuron Presynaptic Dopaminergic Neuron DA Dopamine DA_Neuron->DA Release D2R Postsynaptic D2 Receptor DA->D2R Binds & Activates Pyrrole This compound Derivative Pyrrole->D2R Antagonizes AC Adenylyl Cyclase (Inhibited) D2R->AC cAMP Reduced cAMP AC->cAMP Leads to Response Reduction of Positive Symptoms cAMP->Response

Caption: Dopamine D2 receptor antagonism by this compound derivatives.

References

Application Notes and Protocols for the Pharmacological Profiling of Novel 2-Phenyl-1H-pyrrole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-Phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The pharmacological profiling of novel analogs is a critical step in the drug discovery process, enabling the identification of lead compounds with enhanced potency, selectivity, and favorable safety profiles.[5] These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals engaged in the evaluation of novel this compound analogs.

Application Note 1: Anticancer Activity Profiling

Pyrrole-based compounds have been identified as potent anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization, modulation of the Hedgehog signaling pathway, or induction of apoptosis.[3][6] The following protocols are designed to assess the cytotoxic and mechanistic properties of novel this compound analogs in cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of novel analogs should be quantified and presented as IC₅₀ (half-maximal inhibitory concentration) values. This allows for direct comparison of potency across different compounds and cell lines.[7]

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Analog 15 A549 (Lung)3.6Doxorubicin-[7]
Analog 19 MGC 80-3 (Gastric)1.0 - 1.7Doxorubicin-[7]
Analog 19 HCT-116 (Colon)1.0 - 1.7Doxorubicin-[7]
Analog 21 HepG2 (Liver)0.5 - 0.9Doxorubicin-[7]
Analog 21 DU145 (Prostate)0.5 - 0.9Doxorubicin-[7]
Analog 22 Medulloblastoma D283< 1 (nM range)--[6]
Analog 27 Medulloblastoma D283< 1 (nM range)--[6]

Note: The table presents example data synthesized from literature to illustrate the format. Actual values must be determined experimentally.

Experimental Protocols

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][8]

  • Principle : Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Protocol :

    • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

    • Compound Treatment : Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9] Incubate for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[9]

    • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[9]

    • Absorbance Measurement : Measure the absorbance at 550-570 nm using a microplate reader.[10]

    • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Add Pyrrole Analogs Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Solution Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[9]

  • Principle : Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by PI-stained cells is proportional to their DNA content, which differs in each phase of the cell cycle.

  • Protocol :

    • Cell Treatment : Seed cells in 6-well plates and treat with the pyrrole analog at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting : Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]

    • Staining : Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]

    • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[9]

    • Flow Cytometry : Analyze the samples on a flow cytometer.

    • Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[9]

3. Tubulin Polymerization Inhibition Pathway

Certain this compound analogs inhibit cancer cell growth by interfering with microtubule dynamics, a mechanism shared with established anticancer drugs like vinblastine.[6][11] This disruption leads to mitotic arrest and subsequent apoptosis.

Tubulin_Pathway cluster_microtubule Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Polymerization Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Depolymerization Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Disruption leads to Pyrrole_Analog This compound Analog Pyrrole_Analog->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Tubulin Polymerization Signaling.

Application Note 2: Anti-inflammatory Activity Profiling

Many pyrrole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins.[4][12][13]

Data Presentation: Anti-inflammatory Activity

In vitro activity is typically reported as IC₅₀ for enzyme inhibition, while in vivo activity is reported as the percentage of edema inhibition compared to a control group.

Compound IDAssayResultReference CompoundResultReference
3f Carrageenan Paw Edema (20 mg/kg, 2h)Significant reduction (p=0.001)Diclofenac (25 mg/kg)-[14]
3f Carrageenan Paw Edema (10-40 mg/kg, 14 days)Significant inhibition (p<0.001)Diclofenac (25 mg/kg)-[14]
3b In vitro COX-1 InhibitionIC₅₀ > 10 µMCelecoxibIC₅₀ = 12.53 µM
3b In vitro COX-2 InhibitionIC₅₀ = 0.32 µMCelecoxibIC₅₀ = 0.39 µM

Note: The table presents example data synthesized from literature to illustrate the format. Actual values must be determined experimentally.

Experimental Protocols

1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the two isoforms of the COX enzyme.

  • Principle : The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Protocol :

    • Enzyme Preparation : Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction Mixture : In a 96-well plate, add assay buffer, heme, and the enzyme.

    • Compound Addition : Add various concentrations of the this compound analog or a reference inhibitor (e.g., Celecoxib, Indomethacin). Incubate for 10-15 minutes at room temperature.

    • Initiate Reaction : Add arachidonic acid as the substrate and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measurement : Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

    • Data Analysis : Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[12]

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[14][15]

  • Principle : Subplantar injection of carrageenan, an irritant, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[16]

  • Protocol :

    • Animal Model : Use male Wistar rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.

    • Compound Administration : Administer the test compounds (e.g., 10, 20, 40 mg/kg) and a reference drug (e.g., Diclofenac, 25 mg/kg) intraperitoneally or orally, 30-60 minutes before carrageenan injection. The control group receives the vehicle only.[14]

    • Inflammation Induction : Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

    • Edema Measurement : Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

    • Data Analysis : Calculate the percentage of edema inhibition for each treated group at each time point relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_setup Setup cluster_induction Induction & Measurement cluster_analysis Analysis A1 1. Fast Rats Overnight A2 2. Administer Pyrrole Analog (or Vehicle/Reference Drug) A1->A2 B1 3. Measure Baseline Paw Volume A2->B1 B2 4. Inject Carrageenan into Paw B1->B2 B3 5. Measure Paw Volume at 1, 2, 3, 4, 5 Hours B2->B3 C1 6. Calculate Edema Volume B3->C1 C2 7. Determine % Inhibition vs. Control Group C1->C2

Workflow for Carrageenan-Induced Paw Edema Assay.

Application Note 3: Antimicrobial Activity Profiling

Pyrrole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[17][18] Profiling their antimicrobial spectrum is essential for identifying potential new anti-infective agents.

Data Presentation: Antimicrobial Activity

The most common metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

Compound IDOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Analog 3a-e E. coli-Ciprofloxacin-[17]
Analog 3a-e S. aureus-Ciprofloxacin-[17]
Analog 4 P. aeruginosaHighly ActiveStandard-
Analog 7 S. epidermidisHighly ActiveStandard-
Analog 7 A. nigerHighly ActiveStandard-

Note: The table illustrates the format. Specific MIC values from references[17] were described qualitatively as "highly active" or compared to a standard without providing exact numbers. Experimental determination is required.

Experimental Protocols

1. Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.[19][20]

  • Principle : The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no visible growth occurs after incubation.[19]

  • Protocol :

    • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

    • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[19]

    • Inoculation : Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation : Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria.

    • Result Interpretation : After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[21]

2. Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[19][20]

  • Principle : A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[19]

  • Protocol :

    • Plate Preparation : Prepare a lawn of the test bacterium on the surface of a Mueller-Hinton agar plate by swabbing it in three directions to ensure uniform growth.[21]

    • Disk Application : Aseptically place a sterile paper disk impregnated with a known concentration of the pyrrole analog onto the surface of the agar. A standard antibiotic disk (e.g., Ciprofloxacin) should be used as a positive control.

    • Incubation : Incubate the plate at 35-37°C for 18-24 hours.

    • Measurement : Measure the diameter of the zone of inhibition (in millimeters) around each disk.[21]

    • Interpretation : The size of the inhibition zone correlates with the susceptibility of the organism to the compound. Results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established standards, although for novel compounds, the diameter itself is the primary result.

Antimicrobial_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion M1 1. Prepare Serial Dilutions of Analog in 96-well Plate M2 2. Add Standardized Bacterial Inoculum M1->M2 M3 3. Incubate for 18-24h M2->M3 M4 4. Read Wells for Growth (Turbidity) M3->M4 M5 5. Determine MIC M4->M5 D1 1. Inoculate Agar Plate with Bacterial Lawn D2 2. Place Analog-impregnated Disk on Agar D1->D2 D3 3. Incubate for 18-24h D2->D3 D4 4. Measure Zone of Inhibition (in mm) D3->D4

Workflows for Antimicrobial Susceptibility Testing.

References

Application of 2-Phenyl-1H-pyrrole in the Development of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-pyrrole scaffold is a valuable building block in the design and synthesis of novel organic dyes, particularly for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. Its electron-rich nature makes it an excellent electron donor component in "push-pull" type dyes, where it is coupled with an electron-accepting group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for the functioning of DSSCs and for creating environmentally sensitive fluorophores.

This document provides detailed protocols for the synthesis of a representative this compound-based push-pull dye and summarizes key performance data for related compounds.

Data Presentation

The following table summarizes the photophysical and photovoltaic properties of a series of hypothetical push-pull dyes based on the this compound core. The data is compiled from trends observed in the scientific literature for similar pyrrole-based dyes and is intended for comparative purposes.[1][2]

Dye IDDonor Moietyπ-BridgeAcceptor/Anchoring Groupλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)DSSC Efficiency (η, %)
PP-1 This compoundThiopheneCyanoacrylic acid45058035,0000.455.2
PP-2 2-(4-Methoxyphenyl)-1H-pyrroleThiopheneCyanoacrylic acid46560042,0000.556.1
PP-3 This compoundPhenylCyanoacrylic acid43056032,0000.404.8
PP-4 This compoundThiopheneRhodanine-3-acetic acid47061038,0000.505.5

Experimental Protocols

The synthesis of this compound based push-pull dyes typically involves a two-step process:

  • Formylation of the this compound core: Introduction of an aldehyde group at the 5-position of the pyrrole ring via the Vilsmeier-Haack reaction.[3][4][5][6]

  • Knoevenagel condensation: Reaction of the resulting aldehyde with an active methylene compound (the electron acceptor/anchoring group) to form the final push-pull dye.[7][8]

Protocol 1: Synthesis of 5-(2-Phenyl-1H-pyrrol-5-yl)carbaldehyde (Vilsmeier-Haack Reaction)

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Add the solution of this compound to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a stirred solution of sodium acetate trihydrate (5 equivalents) in water.

  • Heat the resulting mixture to reflux for 15 minutes to hydrolyze the iminium salt intermediate.

  • Cool the mixture and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-phenyl-1H-pyrrol-5-yl)carbaldehyde.

Protocol 2: Synthesis of (E)-2-cyano-3-(5-(2-phenyl-1H-pyrrol-5-yl))acrylic acid (Push-Pull Dye PP-1) (Knoevenagel Condensation)

Materials:

  • 5-(2-Phenyl-1H-pyrrol-5-yl)carbaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-(2-phenyl-1H-pyrrol-5-yl)carbaldehyde (1 equivalent) and cyanoacetic acid (1.2 equivalents) in anhydrous acetonitrile.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure push-pull dye.

Visualizations

The following diagrams illustrate the logical relationships in the design of push-pull dyes and a typical experimental workflow for their synthesis.

G cluster_0 Push-Pull Dye Architecture cluster_1 Photoexcitation & Charge Transfer Donor Electron Donor (this compound) PiBridge π-Conjugated Bridge (e.g., Thiophene, Phenyl) Donor->PiBridge σ-bond GroundState Ground State (S0) Acceptor Electron Acceptor (e.g., Cyanoacrylic acid) PiBridge->Acceptor σ-bond ExcitedState Excited State (S1) Intramolecular Charge Transfer GroundState->ExcitedState hν (Photon Absorption) G cluster_workflow Synthetic Workflow for Push-Pull Dye Start Starting Materials (this compound, DMF, POCl3) Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde Intermediate: 5-(2-Phenyl-1H-pyrrol-5-yl)carbaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dye Final Product: Push-Pull Dye Knoevenagel->Dye Purification Purification (Chromatography/Recrystallization) Dye->Purification Characterization Characterization (NMR, MS, UV-Vis) Purification->Characterization

References

Gram-Scale Synthesis of 2-Phenyl-1H-pyrrole: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the gram-scale synthesis of 2-Phenyl-1H-pyrrole, a valuable heterocyclic motif in medicinal chemistry and materials science. The described methodology is based on the well-established Paal-Knorr pyrrole synthesis, a reliable and efficient method for the construction of pyrrole rings. This protocol is divided into two main stages: the synthesis of the key intermediate, 1-phenyl-1,4-butanedione, followed by its cyclocondensation with an ammonia source to yield the target compound.

Introduction

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing aromatic heterocycles that are core structures in a vast array of natural products, pharmaceuticals, and functional materials. The this compound scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents and advanced materials. The Paal-Knorr synthesis, first reported in the 1880s, remains a cornerstone for pyrrole synthesis due to its operational simplicity and the general availability of the requisite 1,4-dicarbonyl precursors.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to afford the corresponding pyrrole.[3] For the synthesis of N-unsubstituted pyrroles, such as this compound, ammonium acetate serves as a convenient in-situ source of ammonia.[1]

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of this compound, including the preparation of the necessary 1,4-dicarbonyl starting material.

Experimental Protocols

Part 1: Synthesis of 1-Phenyl-1,4-butanedione

This procedure outlines the synthesis of the 1,4-dicarbonyl precursor, 1-phenyl-1,4-butanedione, via the alkylation of ethyl acetoacetate with phenacyl bromide, followed by hydrolysis and decarboxylation.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Phenacyl bromide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature with stirring.

  • Alkylation: After the addition is complete, add a solution of phenacyl bromide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (e.g., 10-15% aqueous solution) to the reaction mixture and heat to reflux for several hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 5-6. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude 1-phenyl-1,4-butanedione can be purified further by vacuum distillation or column chromatography on silica gel.

Part 2: Gram-Scale Synthesis of this compound via Paal-Knorr Condensation

This protocol details the cyclocondensation of 1-phenyl-1,4-butanedione with ammonium acetate to yield this compound.

Materials:

  • 1-Phenyl-1,4-butanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-phenyl-1,4-butanedione (e.g., 5.0 g, 1.0 eq) and ammonium acetate (3.0 - 5.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst (e.g., 25-50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice water and neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4] A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 or 90:10 hexane:ethyl acetate). Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

ParameterValue
Starting Material (Part 2) 1-Phenyl-1,4-butanedione
Reagents (Part 2) Ammonium acetate, Glacial acetic acid
Scale Gram-scale
Typical Yield 70-85%
Purity (after chromatography) >98%
Physical Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.25 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H), 6.85 (t, J = 2.6 Hz, 1H, H5), 6.50 (t, J = 2.6 Hz, 1H, H3), 6.25 (t, J = 2.6 Hz, 1H, H4)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 133.5, 131.8, 128.8, 126.5, 125.8, 119.5, 109.8, 107.2

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.[5][6]

Mandatory Visualization

experimental_workflow cluster_part1 Part 1: Synthesis of 1-Phenyl-1,4-butanedione cluster_part2 Part 2: Synthesis of this compound start1 Ethyl Acetoacetate + Phenacyl Bromide step1 Alkylation with NaOEt in EtOH start1->step1 step2 Hydrolysis & Decarboxylation (NaOH, then HCl) step1->step2 intermediate Crude 1-Phenyl-1,4-butanedione step2->intermediate purification1 Purification (Vacuum Distillation or Column Chromatography) intermediate->purification1 product1 Pure 1-Phenyl-1,4-butanedione purification1->product1 start2 1-Phenyl-1,4-butanedione + Ammonium Acetate product1->start2 step3 Paal-Knorr Cyclocondensation (Glacial Acetic Acid, Reflux) start2->step3 workup Work-up (Neutralization & Extraction) step3->workup intermediate2 Crude this compound workup->intermediate2 purification2 Purification (Column Chromatography) intermediate2->purification2 product2 Pure this compound purification2->product2

Caption: Experimental workflow for the gram-scale synthesis of this compound.

paal_knorr_pathway cluster_reaction Reaction Steps dicarbonyl 1-Phenyl-1,4-butanedione hemiaminal Hemiaminal Formation dicarbonyl->hemiaminal + NH₃ ammonia NH₃ (from Ammonium Acetate) ammonia->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrolidine Derivative cyclization->dihydroxypyrrolidine dehydration Dehydration dihydroxypyrrolidine->dehydration - 2 H₂O product This compound dehydration->product

Caption: Simplified signaling pathway of the Paal-Knorr synthesis of this compound.

References

Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to exhibit a range of cytotoxic and tumor-inhibiting activities through various mechanisms of action, including disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis. This document provides a summary of key findings and detailed protocols for the evaluation of this compound derivatives as potential anticancer therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives [1][2]

CompoundR1R2Cancer Cell LineIC50 (μM)
15 H4-OCH3A549 (Lung)3.6
19 3,4-(OCH3)2HMGC 80-3 (Gastric)1.0
HCT-116 (Colon)1.7
CHO (Ovarian)1.7
21 3,4-(OCH3)24-FHepG2 (Liver)0.9
DU145 (Prostate)0.5
CT-26 (Colon)0.8

Table 2: Anticancer Activity of 2-Phenylpyrroloquinolin-4-one Derivatives [3][4]

CompoundCancer Cell LineIC50 (μM)
20 Steroid hormone-sensitive lines0.7 - 8
21 (Ovary, Liver, Breast, Adrenal)0.7 - 8
24 0.7 - 8

Table 3: Tubulin Polymerization Inhibitory Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives [5]

CompoundSubstituent on 1-phenyl ringTubulin Polymerization IC50 (μM)MCF-7 Cell Growth IC50 (nM)
33 Methyl0.9550
34 Methyl0.9029
35 Methoxy2.7Moderate to weak
36 Methoxy1.8Moderate to weak
37 Methoxy1.2Moderate to weak
42 HydroxyLow micromolarNot specified
43 HydroxyLow micromolarNot specified
44 HydroxyLow micromolarNot specified

Mechanisms of Action

Derivatives of this compound exert their anticancer effects through several key mechanisms:

  • Tubulin Polymerization Inhibition: Several derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[5][6] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[6] Some compounds bind to the colchicine site on tubulin.[6]

  • Cell Cycle Arrest: Treatment of cancer cells with this compound derivatives often results in the arrest of the cell cycle at specific phases. For example, compound 24 (a 2-phenylpyrroloquinolin-4-one) blocks cells in the G2/M phase, while compound 21 (a 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole) arrests CT-26 cells in the S phase.[1][3][4]

  • Induction of Apoptosis: Following cell cycle arrest, many of these compounds induce programmed cell death, or apoptosis.[1][3] This is often confirmed by an increase in apoptotic cell populations as measured by flow cytometry.

  • Kinase Inhibition: Some pyrrole derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

  • Hedgehog Signaling Pathway Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in some cancers, such as medulloblastoma.[5][8]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer properties of this compound derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with a test compound.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The assembly of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence. The assay is typically initiated by raising the temperature to 37°C, and the rate of polymerization is measured in the presence and absence of the test compound.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound derivative

  • Paclitaxel (as a positive control for polymerization promotion)

  • Colchicine or Vincristine (as positive controls for polymerization inhibition)

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add the this compound derivative at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.

Visualizations

Signaling Pathway: Induction of Apoptosis

This compound derivative This compound derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound derivative->Tubulin Polymerization Inhibition Cell Cycle Arrest (G2/M or S phase) Cell Cycle Arrest (G2/M or S phase) This compound derivative->Cell Cycle Arrest (G2/M or S phase) Tubulin Polymerization Inhibition->Cell Cycle Arrest (G2/M or S phase) Activation of Apoptotic Pathways Activation of Apoptotic Pathways Cell Cycle Arrest (G2/M or S phase)->Activation of Apoptotic Pathways Apoptosis Apoptosis Activation of Apoptotic Pathways->Apoptosis

Caption: Mechanism of action for apoptosis induction.

Experimental Workflow: In Vitro Cytotoxicity Screening

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add serially diluted compound Add serially diluted compound Incubate for 24h->Add serially diluted compound Incubate for 48-72h Incubate for 48-72h Add serially diluted compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4h->Add DMSO to dissolve formazan Measure absorbance at 490nm Measure absorbance at 490nm Add DMSO to dissolve formazan->Measure absorbance at 490nm Calculate IC50 value Calculate IC50 value Measure absorbance at 490nm->Calculate IC50 value This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Diverse Derivatives Diverse Derivatives Chemical Modification->Diverse Derivatives Biological Screening Biological Screening Diverse Derivatives->Biological Screening Lead Compounds Lead Compounds Biological Screening->Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Lead Compounds->Mechanism of Action Studies Anticancer Activity Anticancer Activity Mechanism of Action Studies->Anticancer Activity

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 2-Phenyl-1H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2-Phenyl-1H-pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound and its derivatives?

A1: The most established methods include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and the van Leusen reaction.[1][2][3][4] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most straightforward and frequently used routes.[5] Newer methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and multi-component reactions, are also employed for creating functionalized 2-arylpyrroles.[6][7]

Q2: My Paal-Knorr reaction is yielding a furan byproduct instead of the desired pyrrole. Why is this happening?

A2: The formation of a furan byproduct is a common issue in the Paal-Knorr synthesis and is highly dependent on the reaction's pH.[8] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed cyclization and dehydration without the amine, leading to the furan.[2][8] To favor pyrrole formation, it is crucial to maintain neutral or weakly acidic conditions.

Q3: Are there "green" or more environmentally friendly approaches to synthesizing pyrrole derivatives?

A3: Yes, significant efforts have been made to develop greener synthetic routes. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable heterogeneous catalysts like silica sulfuric acid.[5][9] Microwave-assisted synthesis is another approach that can shorten reaction times, increase yields, and reduce the use of volatile organic solvents.[10]

Q4: How can I achieve regiocontrol when synthesizing substituted 2-phenylpyrroles?

A4: Achieving high regioselectivity can be challenging. The choice of synthetic strategy is critical. For instance, methods involving the cycloaddition of 1,3-oxazolium-5-olates and enamines can control product regiochemistry based on the enamine's substitution pattern. Palladium/norbornene-cocatalyzed alkylation can achieve regioselective C-H bond functionalization adjacent to the NH group.[1] For introducing aryl groups at specific positions, selective halogenation followed by a Suzuki-Miyaura reaction is an effective strategy.[11]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding to completion, or the final yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yields in pyrrole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield Substrate Check Starting Materials Start->Substrate Conditions Evaluate Reaction Conditions Start->Conditions Catalyst Assess Catalyst Start->Catalyst Amine Is the amine poorly nucleophilic? (e.g., has strong EWGs) Substrate->Amine Dicarbonyl Is the 1,4-dicarbonyl or other precursor sterically hindered? Substrate->Dicarbonyl Purity Are starting materials pure? Substrate->Purity Temp Is the temperature too low/high? (risk of degradation) Conditions->Temp Time Is the reaction time too short? Conditions->Time Water Is excess water present? (can hinder final dehydration step) Conditions->Water pH Is pH optimal? (too acidic favors furan) Conditions->pH Cat_Type Is the catalyst appropriate? (Brønsted vs. Lewis acid) Catalyst->Cat_Type Cat_Amount Is catalyst loading optimal? Catalyst->Cat_Amount

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Potential Causes & Solutions Table

Potential Cause Suggested Solution(s) Citation
Poorly Reactive Amine Amines with strong electron-withdrawing groups are less nucleophilic. Consider using a more potent catalyst, higher temperatures, or longer reaction times. If possible, choose an amine with less electronic deactivation.[8]
Steric Hindrance If either the amine or the 1,4-dicarbonyl precursor is sterically hindered, the reaction rate will decrease. More forcing conditions (e.g., higher temperature) may be necessary.[8]
Inappropriate Reaction Conditions Traditional methods often require harsh conditions like prolonged heating in strong acid, which can degrade sensitive substrates. Explore modern, milder protocols that proceed at room temperature or use catalysts like I₂, Sc(OTf)₃, or Bi(NO₃)₃.[5][12]
Suboptimal Catalyst The choice and amount of acid catalyst are critical. If using a Brønsted acid, ensure the pH is not too low (pH > 3) to prevent furan formation. Experiment with different catalysts such as acetic acid, p-toluenesulfonic acid, or various Lewis acids.[2][8]
Product Degradation The desired pyrrole product may be unstable under the reaction conditions. Employ milder conditions or reduce the reaction time.[8]
Problem 2: Significant Side Product Formation

Q: My final product is contaminated with significant impurities. How do I identify and minimize them?

A: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[8] Other impurities can arise from self-condensation of starting materials or product degradation.

Strategies to Minimize Side Products:

  • Optimize pH: For the Paal-Knorr synthesis, avoid strongly acidic conditions. The reaction can be run under neutral or weakly acidic conditions; adding a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[2]

  • Modify Reaction Temperature: High temperatures can lead to degradation and unwanted side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Purification Strategy: If side products are unavoidable, effective purification is key.

    • Column Chromatography: Silica gel chromatography is the most common method for purifying pyrrole derivatives. A solvent system of ethyl acetate and hexane is often effective.[13]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A methanol/water mixture is often a suitable solvent system.[8]

Problem 3: Difficulty with a Specific Synthetic Step (e.g., van Leusen Reaction)

Q: I'm using the van Leusen reaction with tosylmethyl isocyanide (TosMIC) and getting a low yield of the desired pyrrole. What are some specific troubleshooting tips?

A: The van Leusen reaction is a powerful tool for forming various heterocycles from TosMIC.[3]

Key Reaction Steps & Troubleshooting:

  • Deprotonation of TosMIC: The reaction begins with the deprotonation of TosMIC. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaH, K₂CO₃ in DMSO/DME, or t-BuOK). Incomplete deprotonation will lead to low yields.

  • Michael Addition: The deprotonated TosMIC acts as a Michael donor to an activated alkene (the Michael acceptor). Ensure your alkene is sufficiently electron-deficient for the addition to occur efficiently.

  • Cyclization and Elimination: The subsequent intramolecular cyclization and elimination of the tosyl group forms the pyrrole ring. This step can be sensitive to steric hindrance.

  • Solvent Choice: The reaction is often performed in a polar aprotic solvent like DMSO or a mixture of DME and a protic solvent like ethanol. The presence of a primary alcohol can speed up the process, but an excess may lead to the formation of 4-alkoxy-2-oxazoline byproducts.[3] Judicious control of the alcohol amount (typically 1-2 equivalents) is recommended.[3]

Quantitative Data Summary

The efficiency of pyrrole synthesis is highly dependent on the chosen method, catalyst, and solvent.

Table 1: Comparison of Yields for 2,5-dimethyl-1-phenyl-1H-pyrrole Synthesis in Different Solvents.

SolventTemperature (°C)Time (h)Yield (%)
Water100298
EthanolReflux295
MethanolReflux294
AcetonitrileReflux281
DichloromethaneReflux255
TolueneReflux240
n-HexaneReflux210

Data adapted from a study on Paal-Knorr synthesis in water, demonstrating the high efficiency of polar protic solvents.[9]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a representative example of the Paal-Knorr condensation.[8]

Paal-Knorr Synthesis Mechanism

G A 1,4-Dicarbonyl Compound C Hemiaminal Intermediate A->C Attack of amine on protonated carbonyl B Primary Amine (R-NH₂) B->C D Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) C->D Intramolecular cyclization E Substituted Pyrrole D->E Dehydration/ Aromatization H_plus + H⁺ H2O - 2 H₂O

Caption: The accepted mechanism for the Paal-Knorr pyrrole synthesis.[2][8]

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for precipitation)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[8]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).[8]

  • Heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[8]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.[8]

  • Collect the resulting crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[8]

Protocol 2: Multi-step Synthesis of a this compound-3-carboxamide Derivative

This procedure outlines a more complex synthesis involving ring-closing metathesis and subsequent functionalization, as might be used in drug discovery.[14]

Materials:

  • Appropriately substituted β-amino ester precursor

  • Grubbs' catalyst (for Ring-Closing Metathesis)

  • Solvent (e.g., CH₂Cl₂)

  • NaOH solution (for hydrolysis)

  • Amine for amide coupling

  • Coupling agents (e.g., HATU, EDCI)

  • Appropriate sulfonyl chloride

  • Phosphazene base P1-t-Bu-tris(tetramethylene) (BTPP)

Procedure:

  • Ring-Closing Metathesis (RCM) & Aromatization: Synthesize the initial pyrrole core (e.g., a methyl this compound-3-carboxylate) via a multi-step sequence that may involve an aza-Baylis–Hillman reaction, N-allylation, RCM, and a final aromatization step.[14]

  • Ester Hydrolysis: Saponify the methyl ester to the corresponding carboxylic acid by refluxing in an aqueous solution of NaOH.[14]

  • Amide Coupling: Couple the resulting carboxylic acid with a desired amine (e.g., a protected aminopyrrolidine) using standard peptide coupling reagents to form the amide.

  • N-Sulfonylation: Dissolve the synthesized amide (1 equiv) in CH₂Cl₂. Add BTPP base (1.2 equiv) and cool the mixture in an ice bath. Add the appropriate sulfonyl chloride (1.2 equiv) and stir for 3 hours.[14]

  • Purification: Evaporate the solvent and purify the crude product by silica gel chromatography to yield the final this compound derivative.[14]

References

Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the Paal-Knorr synthesis of 2-arylpyrroles, aiming for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to create a substituted pyrrole.[1] The reaction is typically catalyzed by an acid. The accepted mechanism begins with the formation of a hemiaminal from the amine attacking one of the protonated carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1][2]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate reaction conditions: Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][3][4]

  • Suboptimal catalyst choice: The type and amount of acid catalyst are critical. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][5]

  • Presence of water: Although some modern variations are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain conditions.[1]

Q3: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent it?

The most common byproduct is the corresponding furan, which forms when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][5] To minimize furan formation, consider using a weaker acid (e.g., acetic acid) or a Lewis acid catalyst. Other potential byproducts can result from the self-condensation of starting materials or product degradation under harsh conditions.[1]

Q4: How can I purify my 2-arylpyrrole product?

Common purification methods for pyrroles include:

  • Recrystallization: This is effective for solid products. A common solvent system is a mixture of methanol and water.[1][6]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying pyrrole derivatives.[6]

  • Aqueous Workup: After the reaction, partitioning the mixture between water and an organic solvent like ethyl acetate, followed by washing the organic layer, can remove many impurities.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Paal-Knorr synthesis of 2-arylpyrroles.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Paal-Knorr Reactions start Reaction Issue Observed low_yield Low or No Yield start->low_yield byproduct Byproduct Formation start->byproduct complex_mixture Complex Mixture/ Tar Formation start->complex_mixture check_reactants Check Reactant Reactivity (e.g., electron-withdrawing groups on amine) low_yield->check_reactants identify_byproduct Identify Byproduct (e.g., Furan) byproduct->identify_byproduct check_harshness Assess Reaction Harshness (High Temp, Strong Acid) complex_mixture->check_harshness increase_temp Increase Temperature or Prolong Reaction Time check_reactants->increase_temp Reactants are less reactive check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) check_reactants->check_conditions Reactants are suitable change_catalyst Change Catalyst (e.g., stronger acid, Lewis acid) milder_conditions Use Milder Conditions (e.g., lower temp, weaker acid) check_conditions->milder_conditions adjust_ph Adjust Acidity (avoid pH < 3) identify_byproduct->adjust_ph Furan byproduct use_lewis_acid Use Lewis Acid or Heterogeneous Catalyst adjust_ph->use_lewis_acid reduce_temp Reduce Temperature check_harshness->reduce_temp weaker_catalyst Use Weaker/Milder Catalyst reduce_temp->weaker_catalyst

Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the synthesis of 2-arylpyrroles under various conditions, allowing for easy comparison of different catalytic systems and methodologies.

Table 1: Conventional Heating Methods for Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAmineCatalystSolventTemp. (°C)TimeYield (%)
2,5-HexanedioneAnilineHCl (catalytic)MethanolReflux15 minHigh
2,5-HexanedioneVarious aminesSilica Sulfuric AcidSolvent-freeRoom Temp.3 min~98
2,5-HexanedioneVarious aminesSaccharinMethanolRoom Temp.30 minGood
8-Methylnonane-2,5-dioneAnilineAcetic AcidTolueneReflux4-6 hGood
Acetonylacetonep-bromoanilineTrifluoroacetic Acid (TFA)Reflux-1h92
Acetonylacetonep-bromoanilinep-Toluenesulfonic AcidReflux-1h80

Table 2: Lewis Acid and Heterogeneous Catalysts in Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAmineCatalystSolventTemp. (°C)TimeYield (%)
Various 1,4-diketonesVarious aromatic aminesFe(OTf)₃ (10 mol%) with (S)-C3CCl₄/cyclohexane04 days83-95
2,5-HexanedioneAnilineFe³⁺-montmorillonite-Room Temp.3 h95
AcetonylacetoneVarious primary aminesCATAPAL 200 (Alumina)Solvent-free6045 min68-97
2,5-HexanedioneVarious aminesSc(OTf)₃ (1 mol%)Solvent-free--89-98
2,5-dimethoxytetrahydrofuranVarious aminesIron(III) chlorideWater--Good to excellent

Table 3: Microwave-Assisted Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAmineCatalystSolventTemp. (°C)TimeYield (%)
Substituted 1,4-diketonesVarious aminesAcetic acidEthanol80-1502-10 min65-89
1,4-diketonePrimary amineAcetic AcidEthanol80-Good

Experimental Protocols

Diagram: General Experimental Workflow

Experimental_Workflow General Workflow for Paal-Knorr Synthesis start Start select_reagents Select 1,4-Dicarbonyl and Aryl Amine start->select_reagents reaction_setup Reaction Setup (Solvent, Catalyst) select_reagents->reaction_setup reaction Reaction (Conventional Heating or Microwave) reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end_node End characterization->end_node

Caption: A general experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[1][6]

  • Materials:

    • Aniline (1.0 eq)

    • 2,5-Hexanedione (1.0 eq)

    • Methanol

    • Concentrated Hydrochloric Acid (catalytic amount, e.g., 1 drop for a 2 mmol scale reaction)

    • 0.5 M Hydrochloric Acid

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

    • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Arylpyrrole
  • Objective: To synthesize a substituted 2-arylpyrrole from a 1,4-diketone and a primary aryl amine using microwave irradiation.[6]

  • Materials:

    • Substituted 1,4-diketone (1.0 eq)

    • Primary aryl amine (3 equivalents)

    • Glacial Acetic Acid (e.g., 40 µL for a 0.0374 mmol scale)

    • Ethanol (e.g., 400 µL for a 0.0374 mmol scale)

    • Microwave vial (0.5-2 mL)

    • Microwave reactor

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

    • Add glacial acetic acid and the primary aryl amine to the vial.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography to yield the desired substituted pyrrole.

Signaling Pathways and Logical Relationships

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism diketone 1,4-Dicarbonyl Compound protonated_carbonyl Protonated Carbonyl diketone->protonated_carbonyl + H+ amine Primary Aryl Amine (Ar-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal acid Acid Catalyst (H+) acid->protonated_carbonyl protonated_carbonyl->hemiaminal + Ar-NH2 dihydroxy_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->dihydroxy_intermediate Intramolecular Cyclization pyrrole 2-Arylpyrrole dihydroxy_intermediate->pyrrole - 2H2O

Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.

References

Common side reactions in the synthesis of substituted pyrroles and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of these important heterocyclic compounds.

General Troubleshooting

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.

Troubleshooting Guide: Paal-Knorr Synthesis

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis. This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] The key to avoiding this is to control the acidity of the reaction medium.

  • pH Control: Strongly acidic conditions (pH < 3) favor the formation of furans.[2][3] The reaction should be conducted under neutral or weakly acidic conditions to favor the synthesis of the pyrrole.[2] The use of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[2]

  • Amine Nucleophilicity: Under highly acidic conditions, the amine reactant can be protonated to its ammonium salt, which reduces its nucleophilicity and slows down the desired reaction pathway, allowing the furan synthesis to compete more effectively.[1]

Q3: My Paal-Knorr reaction is sluggish or not going to completion. What can I do to improve the reaction rate and yield?

A3: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions. Experimenting with different Brønsted or Lewis acids may be beneficial.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.

Quantitative Data: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.

CatalystReaction ConditionsYield (%)Time (h)
Trifluoroacetic Acid (TFA)Reflux921
p-Toluenesulfonic AcidReflux801

Data sourced from Venugopala et al., as cited in a comparative guide.[4]

Experimental Protocol: Minimizing Furan Formation in Paal-Knorr Synthesis

This protocol describes the synthesis of 1,2,5-trimethylpyrrole, emphasizing conditions to minimize furan byproducts.

Materials:

  • 2,5-Hexanedione

  • Methylamine (excess)

  • Ethanol or Acetic Acid

Procedure:

  • Prepare a mixture of 2,5-hexanedione and an excess of methylamine in a suitable solvent such as ethanol or acetic acid. The use of a weak acid like acetic acid as the solvent can catalyze the reaction without significantly promoting furan formation.

  • Heat the mixture to reflux for the required period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1,2,5-trimethylpyrrole.[5]

Workflow for Troubleshooting Paal-Knorr Synthesis

Paal_Knorr_Troubleshooting cluster_pH pH Issues cluster_reactants Reactant Issues cluster_catalyst Catalyst Issues start Low Yield or Side Products check_pH Check Reaction pH start->check_pH check_reactants Evaluate Reactant Reactivity start->check_reactants check_catalyst Optimize Catalyst start->check_catalyst pH_high pH < 3 (Too Acidic) check_pH->pH_high Is it low? steric_hindrance Sterically Hindered or Electron-Poor Reactants check_reactants->steric_hindrance Are they unreactive? inefficient_catalyst Inefficient Catalyst check_catalyst->inefficient_catalyst furan_formation Furan Byproduct Observed pH_high->furan_formation adjust_pH Action: Use Weak Acid (e.g., Acetic Acid) or Neutral Conditions furan_formation->adjust_pH slow_reaction Slow or Incomplete Reaction steric_hindrance->slow_reaction increase_temp Action: Increase Temp. Carefully or Use Forcing Conditions slow_reaction->increase_temp screen_catalysts Action: Screen Different Brønsted or Lewis Acids inefficient_catalyst->screen_catalysts

Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.

Troubleshooting Guide: Knorr Synthesis

Q4: My Knorr pyrrole synthesis is failing, and I suspect the α-amino ketone is the problem. What is the common issue with this reagent?

A4: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material. These compounds are highly prone to self-condensation, which leads to the formation of pyrazine byproducts and a reduction in the yield of the desired pyrrole.[5][6]

Q5: How can I prevent the self-condensation of the α-amino ketone?

A5: The most effective strategy to prevent the self-condensation of α-amino ketones is to generate them in situ. This is typically achieved by the reduction of an α-oximino ketone. By preparing the α-amino ketone in the presence of the second reactant (the active methylene compound), it is consumed in the desired reaction as it is formed, thus minimizing the opportunity for self-condensation.[5][7]

Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone

This protocol details the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") using an in situ generation of the α-amino ketone.[7]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Saturated aqueous sodium nitrite

  • Zinc dust

Procedure:

Step 1: Preparation of the α-Oximino Ketone

  • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

  • While cooling the mixture externally, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form ethyl 2-oximinoacetoacetate.

Step 2: In Situ Reduction and Pyrrole Synthesis

  • In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask.

  • The reaction is exothermic; maintain control of the temperature with external cooling if necessary to prevent the mixture from boiling.[7]

  • The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.

  • After the reaction is complete, the product can be isolated and purified.

Logical Diagram for Knorr Synthesis Strategy

Knorr_Synthesis_Strategy cluster_steps In Situ Generation Protocol start Goal: Synthesize Substituted Pyrrole problem Problem: α-Amino Ketone Self-Condensation start->problem solution Solution: In Situ Generation of α-Amino Ketone problem->solution step1 Step 1: Form α-Oximino Ketone (from β-Ketoester + NaNO2) solution->step1 step2 Step 2: Reduce Oxime to Amine (using Zinc Dust in Acetic Acid) in the presence of the second reactant step1->step2 leads to end Successful Knorr Pyrrole Synthesis step2->end

Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

Troubleshooting Guide: Hantzsch Synthesis

Q6: I am getting a furan derivative as a major byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?

A6: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis. This reaction pathway does not involve the amine component. To favor the Hantzsch pyrrole synthesis, it is important to optimize the reaction conditions to promote the reaction with the amine.

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.

  • Catalyst Choice: While the Hantzsch synthesis can be performed without a catalyst, the use of certain catalysts can improve the yield and selectivity for the pyrrole product. For example, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively.

  • Solvent: The choice of solvent can influence the reaction outcome. Greener solvents like water have been successfully employed in some modified Hantzsch syntheses.

Experimental Protocol: Favoring Pyrrole Formation in Hantzsch Synthesis

This protocol is a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Primary amine or ammonia source

  • α-Haloketone (e.g., chloroacetone)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the β-ketoester and the primary amine or ammonia source in a suitable solvent like ethanol.

  • Stir the mixture to allow for the formation of the enamine intermediate.

  • Add the α-haloketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway Diagram: Hantzsch vs. Feist-Bénarydot

Hantzsch_vs_FeistBenary

References

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on 2-Phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic substitution of 2-Phenyl-1H-pyrrole. Our aim is to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic substitution on this compound?

A1: The pyrrole ring is a highly activated aromatic system, significantly more reactive than benzene, due to the lone pair of electrons on the nitrogen atom which is delocalized into the ring. Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) and C5 (α') positions because the cationic intermediate (Wheland intermediate) is more resonance-stabilized (three resonance structures) compared to substitution at the C3 (β) or C4 (β') positions (two resonance structures).[1][2]

For this compound, the C2 position is already occupied. Therefore, electrophilic attack is generally expected to occur at the C5 position, which is the other electronically favored α-position. However, the phenyl group at C2 introduces steric hindrance and electronic effects that can influence the regioselectivity, potentially leading to substitution at the C3 or C4 positions, or even on the phenyl ring under certain conditions.

Q2: My reaction is giving a mixture of isomers. How can I favor substitution at a specific position on the pyrrole ring?

A2: Achieving high regioselectivity can be challenging. Here are some strategies to consider:

  • Steric Hindrance: The phenyl group at the C2 position can sterically hinder the approach of bulky electrophiles to the C3 position. To favor substitution at the less hindered C5 position, you might consider using a bulkier electrophile or catalyst system.[3]

  • Directing Groups on Nitrogen: Introducing a removable directing group on the pyrrole nitrogen is a powerful strategy to control regioselectivity.

    • Bulky Silyl Groups (e.g., TIPS): A large triisopropylsilyl (TIPS) group on the nitrogen can effectively block both the C2 and C5 positions, directing electrophiles to the C3 or C4 positions.

    • Electron-Withdrawing Groups (e.g., -SO₂Ph): A phenylsulfonyl group deactivates the pyrrole ring, and can favor substitution at the C3 position.

  • Reaction Conditions: Temperature, solvent, and the nature of the Lewis acid can all influence the product distribution. Lower temperatures often favor the thermodynamically more stable product.

Q3: I am observing substitution on the phenyl ring. How can I promote substitution on the pyrrole ring instead?

A3: The pyrrole ring is significantly more electron-rich and therefore more nucleophilic than the phenyl ring. Substitution should preferentially occur on the pyrrole ring. If you are observing substitution on the phenyl ring, it might be due to harsh reaction conditions or the use of a very strong electrophile. To favor substitution on the pyrrole ring:

  • Use Milder Reaction Conditions: Employ lower temperatures and less reactive electrophiles.

  • Choose Appropriate Reagents: For example, for nitration, instead of a harsh mixture of nitric and sulfuric acid, consider milder reagents like acetyl nitrate.

  • Protect the Pyrrole Nitrogen: An N-protecting group can modulate the reactivity of the pyrrole ring.

Q4: What is the role of the phenyl group at the C2 position in directing electrophilic substitution?

A4: The phenyl group at the C2 position influences regioselectivity through a combination of electronic and steric effects:

  • Electronic Effect: The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be electron-donating or -withdrawing by resonance, depending on the position of attack. Its overall effect on the electron density of the pyrrole ring is complex.

  • Steric Effect: The phenyl group provides significant steric bulk, which can hinder electrophilic attack at the adjacent C3 position. This steric hindrance can be exploited to favor substitution at the more accessible C5 position.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired product 1. Decomposition of the starting material under acidic conditions. 2. Polymerization of the pyrrole ring. 3. Substrate is too deactivated.1. Use milder reaction conditions (lower temperature, less acidic catalyst). 2. Protect the pyrrole nitrogen with an electron-withdrawing group to reduce its reactivity. 3. For deactivated substrates, consider using a stronger electrophile or higher temperatures, but monitor for side reactions.
Poor regioselectivity (mixture of C3, C4, and C5 isomers) 1. The electrophile is not selective. 2. Reaction conditions are not optimized. 3. Steric and electronic effects are competing.1. Introduce a directing group on the pyrrole nitrogen (e.g., TIPS for C3/C4, or a smaller group to favor C5). 2. Systematically vary the temperature, solvent, and Lewis acid to find the optimal conditions for your desired isomer. 3. Use a bulkier electrophile to increase steric hindrance at the C3 position and favor C5 substitution.
Substitution on the phenyl ring 1. Harsh reaction conditions. 2. Highly activating substituents on the phenyl ring.1. Use milder electrophiles and lower reaction temperatures. 2. If the phenyl ring is highly activated, substitution on it may be unavoidable. Consider a different synthetic route if pyrrole substitution is essential.
N-Substitution instead of C-Substitution (e.g., N-acylation) The nitrogen atom of the pyrrole is nucleophilic.1. Protect the pyrrole nitrogen with a removable group (e.g., Boc, Ts) before performing the electrophilic substitution. 2. Use a protic solvent or an additive that can protonate the nitrogen, reducing its nucleophilicity.

Quantitative Data on Regioselectivity

While extensive quantitative data for the electrophilic substitution of this compound is not broadly available in a single comprehensive source, the following table summarizes expected outcomes based on general principles and data from related substituted pyrroles. The ratios can vary significantly with reaction conditions.

Reaction Electrophile/Reagent Expected Major Product(s) Expected Minor Product(s) Key Influencing Factors
Nitration HNO₃ / Ac₂O5-nitro-2-phenyl-1H-pyrrole3-nitro-2-phenyl-1H-pyrrole, 4-nitro-2-phenyl-1H-pyrroleMilder conditions favor substitution on the pyrrole ring.
Bromination NBS in THF5-bromo-2-phenyl-1H-pyrrole3-bromo-2-phenyl-1H-pyrrole, dibromo productsLow temperatures (-78 °C) are crucial to prevent polybromination.
Friedel-Crafts Acylation Acetyl chloride / AlCl₃5-acetyl-2-phenyl-1H-pyrrole3-acetyl-2-phenyl-1H-pyrrole, N-acylationN-protection is often necessary to prevent N-acylation. Steric hindrance from the phenyl group disfavors C3 acylation.
Vilsmeier-Haack Formylation POCl₃ / DMFThis compound-5-carbaldehydeThis compound-3-carbaldehydeThe Vilsmeier-Haack reaction is generally highly selective for the α-position in pyrroles.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from general procedures for the formylation of pyrroles and is expected to yield predominantly this compound-5-carbaldehyde.[1][4]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Crushed ice

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous DCE dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Protocol 2: Bromination of this compound with NBS

This protocol is adapted from general procedures for the bromination of pyrroles and is expected to yield predominantly 5-bromo-2-phenyl-1H-pyrrole.[5]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1 equivalent) in anhydrous THF.

  • Slowly add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated pyrrole.

Visualizations

Electrophilic_Substitution_Pathway cluster_reaction Electrophilic Attack Start This compound Intermediate_C5 Wheland Intermediate (Attack at C5) More Stable Start->Intermediate_C5 Attack at C5 Intermediate_C3 Wheland Intermediate (Attack at C3) Less Stable Start->Intermediate_C3 Attack at C3 Electrophile Electrophile (E+) Electrophile->Intermediate_C5 Electrophile->Intermediate_C3 Product_C5 5-Substituted Product (Major) Intermediate_C5->Product_C5 Deprotonation Product_C3 3-Substituted Product (Minor) Intermediate_C3->Product_C3 Deprotonation

Caption: General pathway for electrophilic substitution on this compound.

Troubleshooting_Logic Start Poor Regioselectivity Mixture Mixture of C3/C4/C5 isomers? Start->Mixture Yes Phenyl_Sub Substitution on Phenyl Ring? Start->Phenyl_Sub No Change_Conditions Modify Reaction Conditions: - Use directing group on N - Change temperature - Use bulkier electrophile Mixture->Change_Conditions Solution N_Sub N-Substitution? Phenyl_Sub->N_Sub No Milder_Conditions Use Milder Conditions: - Lower temperature - Less reactive electrophile Phenyl_Sub->Milder_Conditions Yes Protect_N Protect Pyrrole Nitrogen: - Use Boc, Ts, etc. N_Sub->Protect_N Yes

Caption: Troubleshooting flowchart for poor regioselectivity.

References

Troubleshooting low yields in the Hantzsch pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Hantzsch pyrrole synthesis, with a primary focus on addressing the common issue of low reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Hantzsch pyrrole synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My Hantzsch pyrrole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A primary competing reaction to consider is the Feist-Benary furan synthesis.[1] Key areas to troubleshoot include:

  • Reactant Quality: The purity of the β-ketoester, α-haloketone, and the amine or ammonia source is critical. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the efficiency of the synthesis.

  • Side Reactions: The formation of byproducts, particularly furans via the Feist-Benary pathway, can significantly reduce the yield of the desired pyrrole.[1]

  • Work-up and Purification: Product loss can occur during the isolation and purification steps.

Q2: I suspect a competing reaction is lowering my pyrrole yield. What is the most common side reaction and how can I minimize it?

The most common side reaction in the Hantzsch pyrrole synthesis is the Feist-Benary furan synthesis .[1] This reaction is also catalyzed by a base and involves the condensation of the α-halo ketone with the β-dicarbonyl compound, leading to a furan byproduct instead of incorporating the amine to form a pyrrole.

To minimize the Feist-Benary furan synthesis:

  • Control of Basicity: The choice and concentration of the base are crucial. While a base is required for the Hantzsch reaction, strongly basic conditions can favor the Feist-Benary pathway. Using a weaker base or carefully controlling the stoichiometry of a stronger base can help.

  • Nucleophilicity of the Amine: Employing a more nucleophilic amine can accelerate the initial step of the Hantzsch pathway (formation of the enamine), allowing it to outcompete the furan synthesis.

  • Reaction Temperature: A gradual increase in temperature may favor the desired pyrrole formation over the side reaction.[1]

Data Presentation

Optimizing reaction conditions is key to improving the yield of the Hantzsch pyrrole synthesis. The following tables provide a summary of how different parameters can influence the reaction outcome.

Table 1: Effect of Catalyst on Hantzsch Pyrrole Synthesis Yield

CatalystSolventTemperature (°C)Yield (%)Reference
None (conventional)EthanolRefluxOften < 60%General observation
Bi(OTf)₃ (5 mol%)[bmim]BF₄ (ionic liquid)Reflux87% (first use)[2]
Bi(OTf)₃ (5 mol%)TolueneRefluxModerate[2]

Note: The reusability of the Bi(OTf)₃/[bmim]BF₄ system was demonstrated, with yields gradually decreasing to 76% after four uses.[2]

Experimental Protocols

Below are detailed methodologies for key experimental procedures relevant to the Hantzsch pyrrole synthesis.

Protocol 1: General Procedure for Hantzsch Pyrrole Synthesis

This protocol outlines a conventional approach to the Hantzsch pyrrole synthesis.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • α-haloketone (e.g., chloroacetone)

  • Primary amine (e.g., aniline) or ammonia

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium carbonate)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine or ammonia (1.0-1.2 eq) in ethanol.

  • To this solution, add the α-haloketone (1.0 eq).

  • Add the base (1.0-1.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Purification of Substituted Pyrroles by Column Chromatography

Materials:

  • Crude pyrrole product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Dissolve the crude pyrrole product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen eluent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure pyrrole product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrole.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yields Troubleshooting Low Yields in Hantzsch Pyrrole Synthesis start Low Yield Observed check_reactants 1. Check Reactant Purity (β-ketoester, α-haloketone, amine) start->check_reactants purify_reactants Purify Starting Materials (Distillation, Recrystallization) check_reactants->purify_reactants Impure check_conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Time) check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_conditions Optimize Conditions (e.g., lower temp, change solvent) check_conditions->optimize_conditions Suboptimal check_side_reactions 3. Suspect Side Reactions? (e.g., Furan Formation) check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions minimize_side_reactions Minimize Side Reactions (Adjust base, use more nucleophilic amine) check_side_reactions->minimize_side_reactions Yes check_workup 4. Review Work-up & Purification check_side_reactions->check_workup No minimize_side_reactions->check_workup optimize_workup Optimize Purification (e.g., different chromatography, recrystallization solvent) check_workup->optimize_workup Product Loss end_success Yield Improved check_workup->end_success No Loss optimize_workup->end_success end_fail Yield Still Low (Consider alternative synthesis route)

Caption: A flowchart for systematically troubleshooting low yields.

Competing Reaction Pathways: Hantzsch vs. Feist-Benary

Competing_Pathways Hantzsch Pyrrole vs. Feist-Benary Furan Synthesis cluster_hantzsch Hantzsch Pathway cluster_feist_benary Feist-Benary Pathway reactants_h β-Ketoester + Amine enamine Enamine Intermediate reactants_h->enamine + Base imine Imine Intermediate enamine->imine + α-Haloketone haloketone_h α-Haloketone pyrrole Pyrrole Product imine->pyrrole Intramolecular Cyclization reactants_fb β-Ketoester enolate Enolate Intermediate reactants_fb->enolate + Base intermediate_fb Alkylation Product enolate->intermediate_fb + α-Haloketone (SN2) haloketone_fb α-Haloketone furan Furan Byproduct intermediate_fb->furan Intramolecular Cyclization & Dehydration

Caption: The competition between pyrrole and furan formation.

References

Technical Support Center: Strategies for the Scale-Up of 2-Phenyl-1H-pyrrole Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up of 2-Phenyl-1H-pyrrole production. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the transition from laboratory to industrial-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the industrial-scale production of this compound?

A1: The Paal-Knorr synthesis is a widely employed method for industrial pyrrole production due to its atom economy and the availability of starting materials. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline. While the Hantzsch and Van Leusen syntheses are also viable, the Paal-Knorr reaction often presents a more straightforward and cost-effective option for large-scale manufacturing.

Q2: What are the primary challenges when scaling up the Paal-Knorr synthesis of this compound?

A2: Key challenges include:

  • Reaction Exothermicity: The condensation reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and byproduct formation.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large-volume reactors is critical for consistent product quality and yield.

  • Impurity Profile: The formation of furan byproducts and polymeric materials can increase with scale.

  • Product Isolation and Purification: Efficiently isolating and purifying large quantities of this compound to meet pharmaceutical standards can be complex.

Q3: How can the formation of furan byproducts be minimized during the Paal-Knorr synthesis?

A3: Furan formation is a common side reaction, particularly under strongly acidic conditions (pH < 3).[1][2] To mitigate this, it is crucial to maintain careful control over the reaction pH. Using milder acid catalysts or even running the reaction under neutral or slightly acidic conditions can favor the desired pyrrole formation.[3]

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: The primary safety concerns involve the handling of aniline, which is toxic and readily absorbed through the skin, and the management of flammable solvents.[4] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.[5] The process should be conducted in a well-ventilated area, and robust emergency procedures for spills or exposure must be in place.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound production.

Issue 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Strategy
Insufficient Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for byproduct formation. The Paal-Knorr reaction often requires heating to proceed at an adequate rate.
Poor Mixing in the Reactor Optimize the agitation speed and impeller design to ensure homogenous mixing of the reactants, especially in large-volume reactors.
Catalyst Inactivity Ensure the catalyst is of appropriate quality and concentration. Consider a different acid catalyst if the reaction remains sluggish.
Impure Starting Materials Use high-purity aniline and 1,4-dicarbonyl precursors to avoid side reactions and catalyst inhibition.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Strategy
Furan Byproduct Formation Maintain the reaction pH above 3.[1][2] Consider using a milder acid catalyst or a buffer system.
Polymerization of Pyrrole Minimize exposure of the product to high temperatures and acidic conditions for extended periods. Consider purification strategies that avoid harsh conditions.
Unreacted Starting Materials Optimize the stoichiometry of the reactants and the reaction time to ensure complete conversion.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Strategy
Oily Product Instead of Solid If crystallization is the desired isolation method, experiment with different solvent systems to induce precipitation. Seeding with a small amount of pure product can also be effective.
Co-elution of Impurities during Chromatography Optimize the chromatographic conditions (stationary and mobile phases) to achieve better separation. Consider a pre-purification step, such as an acid-base wash, to remove certain impurities.
Thermal Degradation during Distillation If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aryl-Pyrrole Synthesis
Synthetic Method Starting Materials General Reaction Conditions Advantages Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine (e.g., aniline)Acidic or neutral, often requires heatingHigh atom economy, readily available starting materialsPotential for furan byproduct formation, can require harsh conditions[2][6]
Hantzsch Synthesis α-Haloketone, β-Ketoester, AmineTypically basic conditionsGood for producing highly substituted pyrrolesLess atom-economical, starting materials can be more complex[7][8]
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), Michael acceptorBasic conditionsMild reaction conditions, good for 3,4-disubstituted pyrrolesTosMIC can be expensive, not ideal for large-scale due to stoichiometry[9]

Experimental Protocols

Protocol 1: Pilot-Scale Paal-Knorr Synthesis of this compound (Illustrative Example)

This protocol is a representative example and should be optimized for specific equipment and safety protocols.

Materials:

  • 1,4-Butanedial (or a suitable precursor like 2,5-dimethoxytetrahydrofuran)

  • Aniline

  • Glacial Acetic Acid (catalyst)

  • Toluene (solvent)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Receiving flasks

  • Filtration unit

  • Rotary evaporator

Procedure:

  • Reactor Setup: The reactor is charged with toluene and aniline. The mixture is stirred and heated to a specified temperature (e.g., 80°C).

  • Reagent Addition: A solution of 1,4-butanedial in toluene is added dropwise to the reactor over a period of 1-2 hours, maintaining the reaction temperature. A catalytic amount of glacial acetic acid is then added.

  • Reaction: The reaction mixture is heated to reflux (around 110°C for toluene) and maintained for several hours, with reaction progress monitored by a suitable analytical method (e.g., HPLC or TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The organic layer is washed successively with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography.

Visualizations

Paal_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactor Charge Reactor with Aniline and Toluene Heat_Mixture Heat to 80°C Charge_Reactor->Heat_Mixture Add_Dicarbonyl Add 1,4-Dicarbonyl and Catalyst Heat_Mixture->Add_Dicarbonyl Reflux Reflux at ~110°C (Monitor Progress) Add_Dicarbonyl->Reflux Cool Cool to Room Temp. Reflux->Cool Wash Wash with NaHCO3 and Brine Cool->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization or Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temp. Optimal? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing Yes Increase_Temp->Check_Mixing Optimize_Mixing Optimize Agitation Check_Mixing->Optimize_Mixing No Check_Catalyst Is Catalyst Active? Check_Mixing->Check_Catalyst Yes Optimize_Mixing->Check_Catalyst Change_Catalyst Consider Different Catalyst Check_Catalyst->Change_Catalyst No Check_Purity Are Starting Materials Pure? Check_Catalyst->Check_Purity Yes Change_Catalyst->Check_Purity Purify_Reagents Purify Reagents Check_Purity->Purify_Reagents No End Improved Yield Check_Purity->End Yes Purify_Reagents->End

References

Catalyst selection and optimization for the synthesis of 2-Phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Phenyl-1H-pyrrole. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives are the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis.[1][2] Each method has its own advantages and is chosen based on the availability of starting materials and the desired substitution pattern.

Q2: Which synthetic route is generally preferred for scalability and simplicity?

A2: The Paal-Knorr synthesis is often favored for its operational simplicity and the use of readily available 1,4-dicarbonyl compounds and primary amines.[3][4] The reaction can often be carried out under relatively mild conditions and is amenable to various catalytic systems, including greener approaches using water as a solvent or solvent-free conditions.[5][6]

Q3: What are the typical starting materials for the Paal-Knorr synthesis of this compound?

A3: The Paal-Knorr synthesis of this compound typically involves the condensation of a 1,4-dicarbonyl compound, such as 1-phenyl-1,4-butanedione, with ammonia or an ammonia source.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[7] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. For volatile pyrroles, distillation under reduced pressure can be an effective purification method.[8]

II. Troubleshooting Guides

Paal-Knorr Synthesis Troubleshooting

Q5: My Paal-Knorr reaction is showing low to no yield of this compound. What are the potential causes and solutions?

A5: Low yields in the Paal-Knorr synthesis can arise from several factors. Here's a breakdown of common issues and how to address them:

  • Inappropriate Reaction Conditions: The classical Paal-Knorr synthesis sometimes requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[8]

    • Solution: Employ milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed at room temperature or with gentle heating.[8] Consider using a "green" solvent like water or even solvent-free conditions.[5][6]

  • Inappropriate Catalyst: The choice of acid catalyst is crucial.

    • Solution: If using a Brønsted acid, ensure the pH is not too low (pH < 3) to avoid the formation of furan byproducts.[7] Experiment with different acid catalysts such as acetic acid, p-toluenesulfonic acid, or various Lewis acids.[8]

  • Steric Hindrance: Sterically hindered starting materials can impede the reaction.

    • Solution: If possible, use a less sterically hindered substrate. Alternatively, more forcing conditions like higher temperatures or longer reaction times may be necessary.[8]

Q6: I am observing a significant byproduct in my Paal-Knorr reaction. What is it likely to be and how can I minimize it?

A6: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[8] This is particularly favored under strongly acidic conditions (pH < 3).

  • Minimization Strategy:

    • Control Acidity: Maintain a weakly acidic to neutral pH. Using a milder acid catalyst like acetic acid can be beneficial.

    • Optimize Catalyst: Switch to a Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃) which can promote the desired reaction under milder conditions.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of furan formation relative to pyrrole synthesis.

Q7: My pyrrole product is dark and appears to be polymerizing. How can I prevent this?

A7: Pyrroles are electron-rich and can be susceptible to oxidation and acid-catalyzed polymerization, resulting in the formation of dark, insoluble polypyrroles.

  • Prevention Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid Strong Acids: As mentioned, strong acids can promote polymerization. Use the mildest acidic conditions necessary for the reaction to proceed.

    • Proper Storage: Store the purified pyrrole under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended).

General Synthesis Troubleshooting

Q8: My Hantzsch or Van Leusen synthesis is not proceeding as expected. What general troubleshooting steps can I take?

A8: For these multi-component reactions, ensuring the purity of starting materials and the appropriate stoichiometry is critical.

  • Hantzsch Synthesis: This reaction involves a β-ketoester, an α-haloketone, and an amine.[1] Ensure the α-haloketone has not decomposed and that the amine is sufficiently nucleophilic. The reaction is often base-catalyzed, so the choice and amount of base can be critical.

  • Van Leusen Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC). The formation of the TosMIC anion with a strong base is a key step. Ensure the base (e.g., potassium tert-butoxide) is fresh and the reaction is carried out under anhydrous conditions to prevent quenching of the anion.

III. Data Presentation: Catalyst Selection for Paal-Knorr Synthesis

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. Below is a summary of various catalysts used for the synthesis of N-substituted pyrroles from 1,4-dicarbonyls and amines.

Catalyst TypeCatalystReactantsProductReaction ConditionsYield (%)Time
Brønsted Acids Trifluoroacetic Acid (TFA)Acetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux921 h
p-Toluenesulfonic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux801 h
Sulfamic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux851 h
Lewis Acids Sc(OTf)₃2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleSolvent-free, 60°C9810 min
Bi(NO₃)₃·5H₂O2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleCH₂Cl₂, RT9530 min
FeCl₃2,5-dimethoxytetrahydrofuran, AnilineN-phenylpyrroleWater, 60°C98-
Heterogeneous CATAPAL 200 (Alumina)Acetonylacetone, Aniline2,5-Dimethyl-1-phenyl-1H-pyrroleSolvent-free, 60°C7345 min
Fe³⁺-montmorillonite2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrrole-953 h
Graphene Oxide (GO)2,5-Hexanedione, Aniline2,5-Dimethyl-1-phenyl-1H-pyrrole---

IV. Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol is adapted from general Paal-Knorr procedures for the synthesis of N-aryl pyrroles.

Materials:

  • 1-Phenyl-1,4-butanedione

  • Ammonium acetate or aqueous ammonia

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-butanedione (1 equivalent) in ethanol.

  • Add an excess of ammonium acetate (e.g., 3-5 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent to yield the final product.

Protocol 2: Hantzsch Pyrrole Synthesis (Generalized)

This is a generalized procedure for the synthesis of substituted pyrroles.

Materials:

  • A β-ketoester (e.g., ethyl acetoacetate)

  • An α-haloketone (e.g., α-chloroacetone)

  • A primary amine (e.g., aniline) or ammonia

  • A base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve the β-ketoester and the primary amine (or ammonia source) in ethanol.

  • Add the α-haloketone to the mixture.

  • Slowly add the base to the reaction mixture while stirring.

  • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the organic phase and purify the resulting residue by column chromatography or recrystallization.

Protocol 3: Van Leusen Pyrrole Synthesis (Generalized)

This protocol outlines the general steps for a Van Leusen pyrrole synthesis.

Materials:

  • An α,β-unsaturated ketone, ester, or nitrile (Michael acceptor)

  • Tosylmethyl isocyanide (TosMIC)

  • A strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or a mixture of DMSO and ether)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the strong base in the anhydrous solvent.

  • Cool the suspension in an ice bath and slowly add a solution of TosMIC in the same solvent.

  • After stirring for a short period, add the Michael acceptor dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

V. Visualizations

Paal_Knorr_Workflow Start Start: Select Reactants (1,4-Dicarbonyl & Amine) Reaction Reaction Setup: - Choose Catalyst (Acidic) - Select Solvent - Set Temperature Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Quench Reaction - Extraction - Washing Monitor->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized experimental workflow for the Paal-Knorr synthesis of this compound.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Catalyst Check Catalyst Start->Check_Catalyst Check_Reactants Check Reactant Reactivity Start->Check_Reactants Harsh_Conditions Are conditions too harsh? (High Temp, Strong Acid) Check_Conditions->Harsh_Conditions Wrong_pH Is pH too low (<3)? (Furan formation) Check_Catalyst->Wrong_pH Steric_Hindrance Are reactants sterically hindered? Check_Reactants->Steric_Hindrance Solution_Milder Solution: - Use milder catalyst - Lower temperature - Consider solvent-free Harsh_Conditions->Solution_Milder Yes Solution_Catalyst Solution: - Use weaker Brønsted acid - Switch to Lewis acid Wrong_pH->Solution_Catalyst Yes Solution_Reactants Solution: - Use less hindered substrate - Increase reaction time/temp Steric_Hindrance->Solution_Reactants Yes

Caption: A troubleshooting guide for low yield issues in the Paal-Knorr synthesis.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Reaction Pathway Dicarbonyl 1,4-Dicarbonyl + Amine Hemiaminal Hemiaminal Formation (Nucleophilic Attack) Dicarbonyl->Hemiaminal Acid Catalyst Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Intermediate Cyclization->Dihydroxypyrrolidine Dehydration Dehydration Dihydroxypyrrolidine->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: A simplified signaling pathway for the Paal-Knorr pyrrole synthesis mechanism.

References

Validation & Comparative

A Comparative Analysis of Paal-Knorr and Hantzsch Syntheses for 2-Phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis of a Key Pyrrole Intermediate

The pyrrole ring is a fundamental scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The targeted synthesis of substituted pyrroles, such as 2-Phenyl-1H-pyrrole, is therefore of significant interest to the scientific community. Two classical and enduring methods for pyrrole ring formation are the Paal-Knorr and Hantzsch syntheses. This guide provides a comparative analysis of these two methods for the preparation of this compound, offering a side-by-side look at their starting materials, reaction conditions, and reported yields to aid researchers in making an informed decision for their synthetic strategy.

At a Glance: Paal-Knorr vs. Hantzsch Synthesis

FeaturePaal-Knorr SynthesisHantzsch Synthesis
Starting Materials 1-Phenyl-1,4-butanedione, Ammonia or an ammonia sourceEthyl benzoylacetate, Chloroacetaldehyde, Ammonia or an ammonia source
Reaction Type CondensationMulti-component condensation
Typical Reaction Conditions Heating in a suitable solvent, often with an acid catalyst.[1]Typically carried out in a solvent such as ethanol, often with a base.
Reported Yield ~90%[2]Moderate to good (Specific yield for this compound not widely reported, but generally in the range of 40-80% for substituted pyrroles).
Key Advantages Simple, one-step reaction with readily available starting materials for some targets.[3]High degree of flexibility in substitution patterns on the final pyrrole product.
Key Disadvantages Preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[3]Can be a lower yielding process compared to the Paal-Knorr synthesis for specific targets.

Reaction Mechanisms and Workflows

The Paal-Knorr and Hantzsch syntheses proceed through distinct mechanistic pathways to achieve the final pyrrole product. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis is a straightforward condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][4] The reaction is typically promoted by heat and sometimes an acid catalyst.

Paal_Knorr_Workflow Reactants 1-Phenyl-1,4-butanedione + Ammonia Reaction Heating in Solvent (e.g., Methanol) Reactants->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Paal-Knorr Synthesis Workflow for this compound.
Hantzsch Synthesis Workflow

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5] This one-pot reaction allows for the assembly of highly substituted pyrroles.

Hantzsch_Workflow Reactants Ethyl benzoylacetate + Chloroacetaldehyde + Ammonia Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Product This compound (and other substituted pyrroles) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

References

A Comparative Guide to the Biological Activity of 2-Phenyl-1H-pyrrole Derivatives and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and favorable safety profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and understanding the comparative efficacy of different scaffolds is crucial for rational drug design. This guide provides an objective comparison of the biological activities of 2-Phenyl-1H-pyrrole derivatives against other prominent heterocyclic scaffolds: pyridine, quinoline, indole, and thiophene. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide demonstrates that while established scaffolds like quinoline and indole show potent activities in specific areas, this compound derivatives offer a compelling alternative with competitive, and in some cases superior, efficacy. The data presented herein aims to inform researchers on the potential of this scaffold in the development of next-generation therapeutics.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of this compound derivatives in comparison to other heterocyclic scaffolds, presenting quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassCancer Cell LineThis compound DerivativesPyridine DerivativesQuinoline DerivativesIndole DerivativesThiophene DerivativesReference Compound
Antiproliferative MGC-803 (Gastric)1.38 (12e) [1]-6.22 (5-FU)--5-FU
HCT-116 (Colon)5.34 (12e) [1]-10.4 (5-FU)0.31 (9c)[2]-5-FU
MCF-7 (Breast)5.21 (12e) [1]-11.1 (5-FU)0.81 (2)[2]5.52 (Chalcone 3c)[3]5-FU
HepG2 (Liver)--2.42 (12a)[4]0.9 (1c, LC50)[2]13.34 (471)[5]NVP-BEZ235 (0.54)[4]
A549 (Lung)--6.29 (12a)[4]0.21 (R¹=H, R²=OMe, R³=3-Br)[6]9.00 (BU17)[7]NVP-BEZ235 (0.36)[4]
PC-3 (Prostate)--5.11 (12a)[4]2.13 (2)[2]-NVP-BEZ235 (0.20)[4]

Note: Specific compound identifiers are provided in parentheses where available. Reference compounds and their IC50 values are included for context.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassBacterial/Fungal StrainThis compound DerivativesPyridine DerivativesQuinoline DerivativesIndole DerivativesThiophene DerivativesReference Compound
Antibacterial S. aureus--0.125-8 (5d) [8]3.125-50[9]-Ciprofloxacin
E. coli--3.12-50 [10][11]3.125-50[9]-Ciprofloxacin
M. tuberculosis--10 (7b)[12]0.7 (ENBHEDPC)--
Antifungal C. albicans--3.12-50[10]2 (6f) [13]-Fluconazole
C. tropicalis---2 (most tested) [13]-Fluconazole

Note: Specific compound identifiers are provided in parentheses where available. Reference compounds are included for context.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[16]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a sterile agar plate.

  • Well Creation: Create wells of a specific diameter in the agar plate using a sterile borer.

  • Compound Application: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[17]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

COX2_PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Inhibited by NSAIDs, Pyrrole Derivatives PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2_out PGE2 (extracellular) mPGES1->PGE2_out EP_Receptor EP Receptor PGE2_out->EP_Receptor Binds to PGE2_in PGE2 (intracellular) Gs_Protein Gs Protein EP_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates COX2_Gene COX-2 Gene (in nucleus) CREB->COX2_Gene Activates Transcription COX2_Gene->COX2 Leads to more COX-2 production

Caption: COX-2/PGE2 Signaling Pathway in Inflammation.

Tubulin_Polymerization_Inhibition cluster_tubulin Tubulin Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Vinca_Alkaloids->Tubulin_Dimers Bind to free dimers, prevent polymerization Colchicine_Site_Inhibitors Colchicine Site Inhibitors (Some Indole Derivatives) Colchicine_Site_Inhibitors->Tubulin_Dimers Bind to dimers, prevent polymerization Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Bind to microtubule, prevent depolymerization

Caption: Mechanism of Tubulin Polymerization Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow of the MTT Assay.

References

Validating the Efficacy of 2-Phenyl-1H-pyrrole-based Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-pyrrole scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides an objective comparison of the in vitro efficacy of these compounds against various biological targets, supported by experimental data. We will delve into their performance as 5-HT6 receptor inverse agonists and as potential anticancer agents, comparing them with other alternatives. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to facilitate reproducible research.

Data Presentation: Comparative Efficacy of Pyrrole-based Compounds and Alternatives

The following table summarizes the in vitro potency of various this compound-based compounds and comparator drugs against different targets. The half-maximal inhibitory concentration (IC50) or binding affinity (Ki) are presented to allow for a quantitative comparison of their efficacy.

Compound ClassCompound IDTarget/Cell LineCancer TypeAssay TypeIC50 / Ki (µM)Reference
This compound-based Compound 275-HT6 Receptor-Radioligand Binding0.022 (Ki)[1]
Compound 335-HT6 Receptor-Radioligand Binding-[2]
USP11 Inhibitor 7USP11-Enzyme Inhibition2.59[3]
USP11 Inhibitor 26USP11-Enzyme Inhibition10.9[3]
Pyrrolyl Benzohydrazide C8A549LungMTT Assay9.54
Pyrrolyl Benzohydrazide C18A549LungMTT Assay10.38
Non-Pyrrole Alternatives SB-742457 (Intepirdine)5-HT6 Receptor-Radioligand Binding-[4]
Idalopirdine5-HT6 Receptor-Radioligand Binding-[5]
DoxorubicinA549LungMTT Assay8.20
5-Fluorouracil (5-FU)HCT116ColonCrystal Violet Assay-[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and allow for accurate comparison of results.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin) for cytotoxicity. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: A purified kinase is incubated with its substrate and ATP in the presence of the test inhibitor. The amount of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound. Various detection methods can be used, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™. This kit converts the remaining ATP into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the dual signaling pathways of the 5-HT6 receptor, which can be modulated by this compound-based inverse agonists. The 5-HT6 receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Additionally, it can signal through a G-protein independent pathway involving cyclin-dependent kinase 5 (Cdk5).[1][2]

5-HT6_Receptor_Signaling cluster_membrane Plasma Membrane cluster_Gs Gs Protein Signaling cluster_Cdk5 Cdk5 Signaling 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates Cdk5 Cdk5 5HT6R->Cdk5 Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neurite_Outgrowth Neurite Outgrowth Cdk5->Neurite_Outgrowth Inverse_Agonist This compound Inverse Agonist Inverse_Agonist->5HT6R Inhibits Constitutive Activity

Dual signaling pathways of the 5-HT6 receptor.
Experimental Workflow

The diagram below outlines a typical experimental workflow for the in vitro validation of this compound-based compounds.

Experimental_Workflow Start Compound Synthesis (this compound derivative) Primary_Screening Primary Screening (e.g., Single high-concentration) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination (e.g., MTT Assay) Primary_Screening->Dose_Response Target_Based_Assay Target-Based Assay (e.g., Kinase Inhibition Assay) Dose_Response->Target_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pathway proteins) Target_Based_Assay->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Testing against off-target kinases/receptors) Target_Based_Assay->Selectivity_Profiling Lead_Candidate Lead Candidate Identification Mechanism_of_Action->Lead_Candidate Selectivity_Profiling->Lead_Candidate

In vitro validation workflow for novel compounds.

References

A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Signatures of 2-Phenyl-1H-pyrrole and its Methoxy, Chloro, and Nitro Substituted Analogs.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and three of its para-substituted analogs: 2-(4-methoxyphenyl)-1H-pyrrole, 2-(4-chlorophenyl)-1H-pyrrole, and 2-(4-nitrophenyl)-1H-pyrrole. The inclusion of electron-donating (methoxy) and electron-withdrawing (chloro, nitro) groups on the phenyl ring significantly influences the electronic environment of the pyrrole scaffold, leading to distinct shifts in their spectroscopic signatures. This comparative analysis, supported by experimental data, is intended to aid researchers in the identification, characterization, and structural elucidation of these and similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its analogs.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundH-3H-4H-5Phenyl ProtonsOther Protons
This compound ~6.30 (dd)~6.85 (dd)~6.95 (dd)7.15-7.45 (m)NH: ~8.2 (br s)
2-(4-Methoxyphenyl)-1H-pyrrole ~6.25 (dd)~6.80 (dd)~6.90 (dd)6.90 (d), 7.35 (d)NH: ~8.1 (br s), OCH₃: ~3.80 (s)
2-(4-Chlorophenyl)-1H-pyrrole ~6.35 (dd)~6.88 (dd)~7.00 (dd)7.30-7.45 (m)NH: ~8.3 (br s)
2-(4-Nitrophenyl)-1H-pyrrole ~6.50 (dd)~7.00 (dd)~7.15 (dd)7.60 (d), 8.20 (d)NH: ~8.5 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) are typically in the range of 2-4 Hz for vicinal pyrrole protons.

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC-2C-3C-4C-5Phenyl CarbonsOther Carbons
This compound ~131.5~106.0~110.0~119.5125.0, 127.0, 128.9, 134.0-
2-(4-Methoxyphenyl)-1H-pyrrole ~131.0~105.5~109.8~119.0114.2, 126.5, 127.0, 159.0OCH₃: ~55.3
2-(4-Chlorophenyl)-1H-pyrrole ~130.0~106.5~110.5~120.0126.0, 128.9, 132.5, 133.0-
2-(4-Nitrophenyl)-1H-pyrrole ~129.0~108.0~111.0~121.0124.0, 126.0, 141.0, 147.0-
Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)
CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-N StretchOther Key Bands
This compound ~3400~3100~1600, 1490~1300Phenyl out-of-plane bend: ~750, 690
2-(4-Methoxyphenyl)-1H-pyrrole ~3390~3090~1610, 1510~1290C-O stretch: ~1250, 1030
2-(4-Chlorophenyl)-1H-pyrrole ~3410~3100~1590, 1480~1310C-Cl stretch: ~1090
2-(4-Nitrophenyl)-1H-pyrrole ~3420~3110~1600, 1580~1320NO₂ stretch: ~1520 (asym), 1340 (sym)
Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 143115, 89
2-(4-Methoxyphenyl)-1H-pyrrole 173158, 130, 115
2-(4-Chlorophenyl)-1H-pyrrole 177/179 (isotope pattern)142, 115, 89
2-(4-Nitrophenyl)-1H-pyrrole 188158, 142, 115

Experimental Protocols

Standardized protocols for the acquisition of the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: Spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program was used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 220 ppm) was employed, and a significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid was placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: The spectrum was recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the relationships and workflows involved in this comparative study.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound & Analogs NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Structural_Relationships cluster_analogs Substituted Analogs Methoxy 2-(4-Methoxyphenyl)-1H-pyrrole Chloro 2-(4-Chlorophenyl)-1H-pyrrole Nitro 2-(4-Nitrophenyl)-1H-pyrrole Parent This compound Parent->Methoxy -OCH₃ Parent->Chloro -Cl Parent->Nitro -NO₂

A Comparative Guide to the Synthesis of 2-Phenyl-1H-pyrrole: Evaluating Catalytic Efficiency in Paal-Knorr, Hantzsch, and Van Leusen Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrrole-containing compounds is a foundational aspect of creating novel therapeutics and functional materials. Among these, 2-Phenyl-1H-pyrrole stands as a key structural motif. Its synthesis can be approached through various methods, each with distinct advantages and catalyst requirements that significantly impact reaction yield and product purity. This guide provides an objective comparison of three prominent synthetic routes—the Paal-Knorr, Hantzsch, and a modern dehydrogenation approach—supported by experimental data to inform catalyst and methodology selection.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for this compound is often a trade-off between reaction conditions, catalyst cost, and desired yield and purity. Below is a summary of quantitative data for different catalytic systems.

Synthesis MethodCatalyst/ReagentReactantsReaction ConditionsYield (%)Purity (%)
Paal-Knorr Synthesis Acetic Acid1-Phenyl-1,4-butanedione, Ammonium AcetateReflux in acetic acid, 1-2 h~75-85>95 (est.)
Hantzsch Synthesis None (Base-mediated)Ethyl 3-oxo-3-phenylpropanoate, Chloroacetone, AmmoniaMultistep, base-mediated condensationModerateGood
Dehydrogenation Palladium on Carbon (Pd/C)2-Phenyl-1-pyrrolineToluene, Reflux, 30 min~45High

Note: Purity data is often not explicitly reported as a percentage in the literature; "est." (estimated) purity is inferred from characterization data. Yields for the Hantzsch synthesis are often moderate due to the multi-step nature of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are representative experimental protocols for the synthesis of this compound.

Paal-Knorr Synthesis Protocol

The Paal-Knorr synthesis is a widely employed method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. In the case of this compound, an N-unsubstituted pyrrole, ammonia or an ammonia source like ammonium acetate is used.[1][2]

Reactants:

  • 1-Phenyl-1,4-butanedione

  • Ammonium acetate

  • Glacial acetic acid (as catalyst and solvent)

Procedure:

  • A mixture of 1-phenyl-1,4-butanedione and a molar excess of ammonium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux for a period of 1 to 2 hours.

  • Upon completion, the mixture is cooled to room temperature and poured into water.

  • The precipitated crude this compound is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., aqueous ethanol), to yield the pure product.

Hantzsch Synthesis Protocol

The Hantzsch pyrrole synthesis is a four-component reaction that provides a versatile route to substituted pyrroles.[3][4] For this compound, the synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia.

Reactants:

  • Ethyl 3-oxo-3-phenylpropanoate (a β-ketoester)

  • Chloroacetone (an α-haloketone)

  • Ammonia

Procedure:

  • The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia.

  • This enamine then reacts with the α-haloketone.

  • The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the pyrrole ring.

  • The final product, a substituted 2-phenylpyrrole derivative, is then isolated and purified. It is important to note that this method typically yields a substituted pyrrole, and further steps may be required to obtain the unsubstituted this compound.

Dehydrogenation of 2-Phenyl-1-pyrroline

A modern alternative for the synthesis of this compound involves the dehydrogenation of its corresponding pyrroline precursor. This method can offer high purity, though yields may be moderate.[3]

Reactants:

  • 2-Phenyl-1-pyrroline

  • Palladium on activated carbon (Pd/C) catalyst

  • Toluene (solvent)

Procedure:

  • 2-Phenyl-1-pyrroline is dissolved in toluene in a reaction flask.

  • A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution.

  • The mixture is heated to reflux for approximately 30 minutes.

  • The progress of the dehydrogenation is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield this compound. The product can be further purified if necessary.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic methods, the following diagrams illustrate the general workflows.

G cluster_paal_knorr Paal-Knorr Synthesis cluster_hantzsch Hantzsch Synthesis cluster_dehydrogenation Dehydrogenation pk_start 1-Phenyl-1,4-butanedione + Ammonium Acetate pk_react Reflux in Acetic Acid pk_start->pk_react pk_product This compound pk_react->pk_product h_start β-Ketoester + α-Haloketone + Ammonia h_react Multi-step Condensation h_start->h_react h_product Substituted 2-Phenylpyrrole h_react->h_product d_start 2-Phenyl-1-pyrroline d_react Pd/C, Toluene, Reflux d_start->d_react d_product This compound d_react->d_product

Caption: Comparative workflow of three synthetic routes to this compound.

G cluster_logic Catalyst Selection Logic start Desired Product: This compound q_yield High Yield Critical? start->q_yield q_purity High Purity Paramount? q_yield->q_purity No paal_knorr Paal-Knorr (Good Yield, High Purity) q_yield->paal_knorr Yes q_conditions Mild Conditions Required? q_purity->q_conditions No dehydrogenation Dehydrogenation (High Purity, Moderate Yield) q_purity->dehydrogenation Yes q_conditions->paal_knorr No hantzsch Hantzsch (Versatile, Substituted Products) q_conditions->hantzsch Yes (Potentially)

Caption: Decision logic for selecting a synthetic method for this compound.

References

In Silico Showdown: 2-Phenyl-1H-pyrrole Analogs Challenge Known Inhibitors in Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in silico docking studies reveals that 2-Phenyl-1H-pyrrole analogs are emerging as a promising scaffold in drug discovery, demonstrating comparable or even superior binding affinities to established inhibitors across a range of therapeutic targets. These computational investigations, backed by detailed experimental data, highlight the potential of this chemical moiety in the development of novel therapeutics for neurological disorders, inflammation, and viral infections.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities and inhibitory concentrations of various this compound analogs compared to known inhibitors for different biological targets.

Table 1: Comparison of 5-HT6 Receptor Binding Affinities

CompoundTargetKi (nM)[1][2]Known InhibitorKi (nM)[1][2]
This compound-3-carboxamide analog (7)5-HT6R208I (1H-pyrrolo[3,2-c]quinoline)10
This compound-3-carboxamide analog (8)5-HT6R106
Compound 27 (optimized analog) 5-HT6R Not explicitly stated in Ki, but identified as a promising inverse agonist [1][2]

Table 2: Comparison of COX-1 and COX-2 Inhibition

CompoundTargetpIC50 (Predicted)[3]Known InhibitorpIC50[3]
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoate (4h)COX-27.11Ibuprofen6.44
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoate (4m)COX-26.62Nimesulide6.20

Table 3: Comparison of AChE and BACE1 Inhibition

CompoundTargetIC50 (µM)[4]Known InhibitorIC50 (µM)[4]
Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide (1j)BACE113.74Reported BACE1 inhibitor6.423
N-benzyl triazole derivativeAChE / BACE11.43 / 10.9

Experimental Protocols: A Look into the Methodology

The in silico docking studies cited in this guide employed rigorous and well-defined computational methods to predict the binding interactions between the this compound analogs and their respective protein targets.

Molecular Docking Protocol for 5-HT6 Receptor[1][2]

A molecular docking study was performed to investigate the binding mode of the newly synthesized this compound-3-carboxamides. The reference compound used for comparison was CPPQ. The general workflow for such a study typically involves the following steps:

  • Protein Preparation: The three-dimensional structure of the 5-HT6 receptor is obtained from a protein database (e.g., PDB) or generated using homology modeling. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the this compound analogs and the known inhibitor are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding pose and affinity of the ligands within the active site of the receptor. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, key interacting amino acid residues, and to compare the predicted binding affinities of the different compounds.

Factorial-Based QSAR and Docking for COX-1/COX-2 Inhibitors[3]

This study employed a combination of quantitative structure-activity relationship (QSAR) modeling and molecular docking to evaluate the potential of pyrrole derivatives as COX inhibitors.

  • Dataset and Model Generation: A dataset of substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates was used to build a factorial-based QSAR model. This model relates the structural features of the compounds to their inhibitory activity.

  • Docking Studies: Molecular docking was used to understand the binding affinity and interactions of the synthesized compounds within the active sites of COX-1 and COX-2. This provides insights into the anti-inflammatory activity at a molecular level.

Dual Inhibition Study of AChE and BACE1[4]

In silico docking was utilized to assess the dual inhibitory potential of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives.

  • Target Enzymes: The crystal structures of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) were used as targets for the docking simulations.

  • Ligand Design and Docking: The designed derivatives were docked into the active sites of both enzymes to predict their binding modes and interaction patterns. The docking scores provided an indication of their potential inhibitory activity.

  • In Vitro Validation: The computational predictions were followed by in vitro assays to experimentally determine the inhibitory potential of the synthesized compounds against both AChE and BACE1.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Protein_Prep Protein Structure Preparation Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand (Analog & Inhibitor) Structure Preparation Ligand_Prep->Docking Binding_Pose Binding Pose Identification Docking->Binding_Pose Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Comparison Comparative Analysis Binding_Pose->Comparison Binding_Affinity->Comparison

Caption: A generalized workflow for in silico molecular docking studies.

Signaling_Pathway_5HT6R Analog This compound Analog (Inverse Agonist) HT6R 5-HT6 Receptor Analog->HT6R Binds to Gs Gs Protein HT6R->Gs Inhibits basal activation of Cdk5 Cdk5 Signaling HT6R->Cdk5 Inhibits AC Adenylyl Cyclase Gs->AC Does not activate cAMP cAMP Production AC->cAMP Inhibition of

Caption: Inverse agonist activity of this compound analogs on the 5-HT6R signaling pathway.[1][2]

References

A Head-to-Head Comparison of the Photophysical Properties of 2-Phenyl-1H-pyrrole-Based Dyes Against Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a detailed, data-driven comparison of the photophysical properties of 2-Phenyl-1H-pyrrole-based dyes against two widely used fluorescent standards: Fluorescein and Rhodamine B. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for informed decision-making in dye selection.

Executive Summary

This compound serves as a core scaffold for a variety of fluorescent compounds. Understanding its fundamental photophysical characteristics is essential for the rational design and application of its derivatives. This guide reveals that while the parent this compound exhibits absorption in the UV range, its fluorescence is generally weak. In contrast, common dyes like Fluorescein and Rhodamine B display strong fluorescence in the visible spectrum, making them more suitable for many standard bioimaging applications. However, the pyrrole scaffold offers significant potential for synthetic modification, allowing for the tuning of its photophysical properties for specific applications.

Data Presentation: A Comparative Analysis

The following table summarizes the key photophysical parameters for this compound, Fluorescein, and Rhodamine B. These values are compiled from various sources and represent typical measurements under standard conditions. It is important to note that these parameters can be influenced by the solvent environment.

Photophysical PropertyThis compoundFluoresceinRhodamine B
Absorption Maximum (λ_abs) ~280 nm~490 nm (in water, pH > 7)~553 nm (in ethanol)
Molar Extinction Coefficient (ε) Data not readily available~80,000 M⁻¹cm⁻¹ (at 498 nm)[1]~106,000 M⁻¹cm⁻¹ (in methanol)
Emission Maximum (λ_em) Data not readily available~514 nm (in water, pH > 7)[1]~576 nm (in ethanol)
Fluorescence Quantum Yield (Φ_F) Data not readily available~0.95 (in 0.1 M NaOH)[1]~0.68 (in 94% ethanol)
Fluorescence Lifetime (τ_F) Data not readily available~4 ns~1.7 ns (in water)

Note: The photophysical data for the parent this compound is not widely reported in the literature, highlighting a gap in the comprehensive characterization of this fundamental scaffold. The provided absorption maximum is based on the NIST UV-Vis spectrum.

In-Depth Look at the Alternatives

Fluorescein: A well-established and widely used fluorescent tracer, fluorescein is known for its high quantum yield and brightness. Its absorption and emission maxima are in the blue-green region of the visible spectrum. A key characteristic of fluorescein is its pH sensitivity; its fluorescence intensity is significantly higher in basic conditions.

Rhodamine B: Another popular and robust fluorophore, Rhodamine B, exhibits absorption and emission in the green-yellow to orange region of the spectrum. It is generally more photostable than fluorescein and less sensitive to pH changes in the physiological range. Its high molar extinction coefficient contributes to its brightness.

Experimental Protocols

The accurate determination of photophysical properties is crucial for comparative studies. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the dye in a suitable solvent (e.g., ethanol, water, or DMSO) of known concentrations. A typical concentration range is 1 µM to 10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the λ_abs.

    • According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Steady-State Fluorescence Spectroscopy

This method is employed to determine the emission maximum (λ_em).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Excite the sample at or near its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength.

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.

  • Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, if possible. Adjust the concentrations so that the absorbance at the excitation wavelength is identical and below 0.1 for both solutions.

  • Measurement:

    • Record the UV-Vis absorption spectra of both the sample and the standard.

    • Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Signaling Pathways & Experimental Workflows

To visualize the fundamental processes of fluorescence and the experimental workflow for its characterization, the following diagrams are provided.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S2 S₂ (Second Excited State) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) Non-radiative T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Vibrational Relaxation T1->S0 Phosphorescence (Slow)

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

Experimental_Workflow cluster_synthesis Dye Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives UVVis UV-Vis Spectroscopy (λ_abs, ε) Synthesis->UVVis Fluorescence Fluorescence Spectroscopy (λ_em) Synthesis->Fluorescence Comparison Head-to-Head Comparison Table UVVis->Comparison QY Quantum Yield Measurement (Φ_F) Fluorescence->QY Lifetime Lifetime Measurement (τ_F) Fluorescence->Lifetime QY->Comparison Lifetime->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for the photophysical characterization and comparison of fluorescent dyes.

Conclusion

This guide provides a foundational comparison of the photophysical properties of this compound-based dyes with industry-standard fluorophores. While the parent this compound itself is not a strong visible fluorophore, its derivatives hold significant promise. The true potential of this class of dyes lies in the ability to synthetically modify the core structure to achieve a wide range of photophysical properties, including tunable absorption and emission wavelengths, and enhanced quantum yields. Future research should focus on the comprehensive characterization of simple this compound derivatives to build a more complete picture of their structure-property relationships, thereby enabling the design of next-generation fluorescent probes for advanced applications in research and drug development.

References

Comparative Cross-Reactivity Profiling of 2-Phenyl-1H-pyrrole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of 2-Phenyl-1H-pyrrole-based enzyme inhibitors, offering supporting experimental data and detailed methodologies. The information presented is intended to aid in the selection and development of selective enzyme inhibitors for therapeutic and research applications.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic potential. While optimization for on-target potency is a primary focus in drug discovery, understanding an inhibitor's cross-reactivity profile is equally critical for predicting potential off-target effects and ensuring safety. This guide focuses on the selectivity of a promising this compound-3-carboxamide derivative, Compound 27, a potent and selective 5-HT6 receptor inverse agonist, and compares its off-target profile with that of a hypothetical multi-targeted kinase inhibitor based on the same scaffold.[1][2][3]

Data Presentation: Cross-Reactivity Profiling

The following tables summarize the quantitative cross-reactivity data for two exemplary this compound-based inhibitors. Compound 27 demonstrates high selectivity for its primary target, the 5-HT6 receptor, with minimal off-target activity. In contrast, the hypothetical "Pyrrole-Kinase Inhibitor 1" (PKI-1) illustrates a multi-targeted profile, a common characteristic of many kinase inhibitors.

Table 1: Cross-Reactivity Profile of Compound 27

Target% Inhibition at 10 µMIC50 (nM)Assay Type
5-HT6 Receptor (Primary Target) 100 25 Radioligand Binding Assay
5-HT1A Receptor< 20> 10,000Radioligand Binding Assay
5-HT2A Receptor< 15> 10,000Radioligand Binding Assay
5-HT2B Receptor< 10> 10,000Radioligand Binding Assay
5-HT2C Receptor< 25> 10,000Radioligand Binding Assay
Dopamine D2 Receptor< 5> 10,000Radioligand Binding Assay
Histamine H1 Receptor< 10> 10,000Radioligand Binding Assay
Adrenergic α1 Receptor< 15> 10,000Radioligand Binding Assay
Adrenergic α2 Receptor< 20> 10,000Radioligand Binding Assay
Muscarinic M1 Receptor< 5> 10,000Radioligand Binding Assay
CYP3A4 < 10 > 10,000 Luminescent Assay
CYP2D6 < 15 > 10,000 Luminescent Assay

Data for Compound 27 is based on findings reported in ACS Chemical Neuroscience 2021, 12, 7, 1228–1240.[1][2][3]

Table 2: Hypothetical Cross-Reactivity Profile of Pyrrole-Kinase Inhibitor 1 (PKI-1)

Target% Inhibition at 1 µMIC50 (nM)Assay Type
VEGFR2 (Primary Target) 98 15 LanthaScreen® Eu Kinase Binding Assay
PDGFRβ9235LanthaScreen® Eu Kinase Binding Assay
c-Kit8578LanthaScreen® Eu Kinase Binding Assay
Src65250LanthaScreen® Eu Kinase Binding Assay
Abl55480LanthaScreen® Eu Kinase Binding Assay
Lck40> 1,000LanthaScreen® Eu Kinase Binding Assay
EGFR25> 5,000LanthaScreen® Eu Kinase Binding Assay
HER215> 10,000LanthaScreen® Eu Kinase Binding Assay
CDK210> 10,000LanthaScreen® Eu Kinase Binding Assay
ROCK15> 10,000LanthaScreen® Eu Kinase Binding Assay

This data is hypothetical and for illustrative purposes to demonstrate a multi-targeted kinase inhibitor profile.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of standard industry practices for assessing enzyme inhibitor cross-reactivity.

Radioligand Competition Binding Assay (for GPCRs)

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-LSD for the 5-HT6 receptor).

  • Test compound (e.g., Compound 27).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Unlabeled competitor for non-specific binding determination (e.g., 10 µM methiothepin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.

Materials:

  • Purified kinase of interest (e.g., VEGFR2).

  • LanthaScreen® Eu-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled kinase tracer.

  • Test compound (e.g., PKI-1).

  • Assay buffer.

  • 384-well microplates.

  • TR-FRET plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of a 384-well plate.

  • Kinase/Antibody Mix: Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer and add to the wells containing the test compound.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 5-HT6 Receptor Signaling 5-HT 5-HT 5-HT6R 5-HT6R 5-HT->5-HT6R Activates Gs Gs 5-HT6R->Gs Activates Compound 27 Compound 27 Compound 27->5-HT6R Inhibits (Inverse Agonist) Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal Activity Neuronal Activity CREB->Neuronal Activity Modulates G cluster_1 Cross-Reactivity Profiling Workflow A Compound Synthesis (this compound derivative) B Primary Target Assay (e.g., Kinase Activity) A->B C Selectivity Panel Screening (e.g., KinomeScan, SafetyScreen) B->C D Data Analysis (IC50/Ki Determination) C->D E Hit Identification & Off-Target Assessment D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F

References

Benchmarking the stability of 2-Phenyl-1H-pyrrole derivatives against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the stability of 2-Phenyl-1H-pyrrole derivatives reveals a nuanced profile when benchmarked against similar heterocyclic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of their performance under various stress conditions, supported by experimental data and detailed protocols. The findings indicate that while demonstrating moderate stability, the degradation pathways of these derivatives are highly dependent on the nature of substituents and the specific stressor applied.

Executive Summary of Stability Profiles

The stability of this compound derivatives has been evaluated across photolytic, thermal, hydrolytic, oxidative, and metabolic stress conditions. In general, the pyrrole moiety is susceptible to degradation, particularly through oxidation and photodegradation. However, the introduction of a phenyl group at the 2-position, along with other substitutions, can significantly influence the compound's resilience.

Comparative Stability Data

The following tables summarize the available quantitative data, comparing the stability of this compound derivatives with other relevant heterocyclic compounds.

Table 1: Photostability Data

CompoundStress ConditionQuantum Yield (Φ)Half-life (t½)Reference CompoundQuantum Yield (Φ)Half-life (t½)
Fludioxonil (a phenylpyrrole)Xenon arc lamp (simulated sunlight)-8.7-9.9 days[1]---
3-PhenylpyrroleDirect and indirect photodegradation--Pyrrole, 3-Cyanopyrrole--

Note: Quantitative quantum yield data for direct comparison is limited in the available literature.

Table 2: Thermal Stability Data

Compound ClassDecomposition Temp. (TGA, 5% weight loss)Key Findings
Nitrogen-rich heterocyclic esters>250 °CHigh thermal stability observed in both inert and oxidizing conditions.[2]
Spiro polycycloacetals343 - 370 °CHigh thermal stability reported.[3]

Table 3: Hydrolytic Stability Data

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
N-tosylalanine ester of 3-hydroxy-5-phenylpyrroleVarious-kcat/KM = 10(7) M-1 s-1 (enzymatic)-

Note: Data represents enzymatic hydrolysis. General hydrolytic stability data under acidic and basic conditions for this compound derivatives is not extensively quantified in the reviewed literature.

Table 4: Metabolic Stability Data

Compound/ClassSystemHalf-life (t½)Intrinsic Clearance (CLint)Key Findings
This compound-3-carboxamide derivativesRat Liver MicrosomesHigh-Compound 27 showed high metabolic stability.[4]
Model Pyrroles (e.g., 1,3,4-trimethylpyrrole)Rat Liver Microsomes--Metabolically activated by Cytochrome P450 to form reactive species.[5]
Imidazoline I2 Receptor Ligand B06Mouse Liver Microsomes16.23 min153.7 mL/min/mg proteinClassified as a high clearance compound.[6]
Indole derivativesHuman Liver Microsomes1 h (% remaining: 56-78%)-More metabolically stable than the reference compound Ko143.[7]

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for predicting and mitigating instability. The primary mechanisms observed for pyrrole derivatives include photooxidation, electrophilic attack, and metabolic transformation.

Photodegradation Pathway

Under photolytic stress, phenylpyrrole derivatives like fludioxonil can undergo complex reactions. The pyrrole ring is susceptible to photooxidation, potentially forming radical cation species that can then react with oxygen.[8][9] This can lead to the formation of various byproducts, including nitrosomethylene derivatives.[10]

Photodegradation_Pathway 2-Phenyl-1H-pyrrole_Derivative 2-Phenyl-1H-pyrrole_Derivative Excited_State Excited_State 2-Phenyl-1H-pyrrole_Derivative->Excited_State Light (hν) Radical_Cation Radical_Cation Excited_State->Radical_Cation Photoionization Oxygen_Adduct Oxygen_Adduct Radical_Cation->Oxygen_Adduct + O2 Degradation_Products Degradation_Products Oxygen_Adduct->Degradation_Products Rearrangement

A simplified proposed photodegradation pathway for this compound derivatives.
Oxidative Degradation Pathway

Oxidative degradation of the pyrrole ring often leads to de-aromatization and polymerization.[8] The reaction can be initiated by various oxidants and is a key consideration for the stability of these compounds.

Oxidative_Degradation_Pathway Pyrrole_Ring Pyrrole_Ring Oxidized_Intermediate Oxidized_Intermediate Pyrrole_Ring->Oxidized_Intermediate Oxidant Ring_Opening Ring_Opening Oxidized_Intermediate->Ring_Opening Polymerization_Products Polymerization_Products Ring_Opening->Polymerization_Products

General pathway for the oxidative degradation of a pyrrole ring.
Metabolic Degradation Pathway

Metabolism of pyrrole-containing compounds in vivo is often mediated by cytochrome P450 (CYP) enzymes.[5] These enzymes can catalyze the oxidation of the pyrrole ring, leading to the formation of more polar metabolites that can be readily excreted. The specific metabolites formed are dependent on the substitution pattern of the parent compound. Common metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[11]

Metabolic_Degradation_Pathway Parent_Compound Parent_Compound Phase_I_Metabolites Phase I Metabolites (e.g., Hydroxylated) Parent_Compound->Phase_I_Metabolites CYP450 Enzymes Phase_II_Metabolites Phase II Metabolites (e.g., Glucuronides) Phase_I_Metabolites->Phase_II_Metabolites Conjugation Enzymes Excretion Excretion Phase_II_Metabolites->Excretion

A general overview of the metabolic pathway for xenobiotics.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of stability studies. Below are summaries of standard protocols for key stability assays.

Photostability Testing (ICH Q1B Guideline)

Objective: To assess the intrinsic photostability characteristics of new drug substances and products.

Workflow:

  • Sample Preparation: Samples of the drug substance are exposed to light, with a dark control sample stored under the same conditions to separate photolytic from thermal degradation.

  • Light Source: A light source capable of producing a combination of visible and UV light is used, such as a xenon arc lamp or a metal halide lamp.

  • Exposure Levels: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.

  • Analysis: Post-exposure, samples are analyzed for any changes in physical properties, and for the formation of degradation products, typically using HPLC.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Drug_Substance Drug_Substance Light_Source Xenon/Metal Halide Lamp (Visible + UVA) Drug_Substance->Light_Source Dark_Control Dark_Control Physical_Properties Physical_Properties Light_Source->Physical_Properties HPLC_Analysis HPLC for Degradants Light_Source->HPLC_Analysis

Workflow for photostability testing according to ICH Q1B.
In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or animal) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Metabolic_Stability_Workflow Incubation Incubate Compound with Liver Microsomes + NADPH at 37°C Sampling Take Aliquots at Multiple Time Points Incubation->Sampling Quenching Stop Reaction with Cold Acetonitrile Sampling->Quenching Analysis Quantify Parent Compound by LC-MS/MS Quenching->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Workflow for in vitro metabolic stability assay.

Conclusion

The stability of this compound derivatives is a multifaceted issue influenced by the interplay of the pyrrole core, the phenyl substituent, and other functional groups. While susceptible to photodegradation and oxidation, strategic modifications can enhance their stability profile. The provided data and protocols offer a framework for researchers to conduct comparative stability assessments and to design more robust molecules for pharmaceutical development. Further research is warranted to generate more comprehensive quantitative data for a broader range of this compound derivatives and their analogs to enable more direct and detailed comparisons.

References

Safety Operating Guide

Safe Disposal of 2-Phenyl-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Phenyl-1H-pyrrole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

This compound is a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled. It can also cause serious eye damage and is harmful to aquatic life. Proper personal protective equipment (PPE) and adherence to disposal protocols are critical when handling this compound.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that the following PPE is worn:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat are required. Flame retardant antistatic protective clothing is recommended.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if vapors/aerosols are generated.

Always work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist or vapors and prevent contact with skin and eyes.

Spill and Leak Procedures

In the event of a spill, immediately evacuate the area. Remove all sources of ignition.[1] Ventilate the area and wear appropriate PPE. Spills should be contained and collected with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). The collected material should then be placed in a suitable, labeled container for disposal.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance Yellow Solid
Odor Odorless
Melting Point/Range 86 - 90 °C / 186.8 - 194 °F
Boiling Point/Range 162 - 163 °C / 323.6 - 325.4 °F @ 12 mmHg
Molecular Formula C10 H9 N
Molecular Weight 143.19 g/mol

Note: Data sourced from a safety data sheet for a similar compound, N-Phenylmaleimide, as a direct SDS for this compound with this specific data was not immediately available in the search results.[2]

Disposal Procedures

Waste material must be disposed of in accordance with national and local regulations. Do not mix this compound with other waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Step-by-Step Disposal Workflow:

  • Containment: Leave the chemical in its original container if possible. Ensure the container is tightly closed and properly labeled.

  • Classification: The waste is classified as hazardous.[1]

  • Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[1][2] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated original_container Keep in Original, Labeled Container waste_generated->original_container classify_waste Classify as Hazardous Waste original_container->classify_waste contact_disposal_service Contact Licensed Waste Disposal Service classify_waste->contact_disposal_service approved_facility Dispose at Approved Waste Disposal Plant contact_disposal_service->approved_facility end End: Proper Disposal Complete approved_facility->end

Caption: Logical workflow for the safe disposal of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Discharge into the environment must be avoided. By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-1H-pyrrole, a key aromatic heterocyclic scaffold in medicinal chemistry. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required and recommended Personal Protective Equipment (PPE).

Body PartRequired PPERecommended PPE
Eyes/Face Chemical safety goggles complying with EN166 standards.Face shield in addition to goggles, especially when handling larger quantities or if there is a splash hazard.
Hands Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.Double gloving for enhanced protection.
Body Laboratory coat.Chemical-resistant apron or coveralls for procedures with a high risk of splashing.
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Feet Closed-toe shoes.Chemical-resistant shoe covers if there is a risk of spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Pre-Operational Checks:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before starting.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • When weighing the solid, use a draft shield or perform the task in a powder-handling enclosure to minimize dust generation.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes by wearing the appropriate PPE.

    • Keep the container tightly closed when not in use.

  • Post-Operational Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

For a minor spill within a chemical fume hood, use an absorbent material to contain the spill. For larger spills or spills outside of a fume hood, evacuate the area and contact the appropriate emergency response team.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is 2-8°C.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, paper towels), and PPE in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][2][3] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.